COTI-219-d8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H18N6S |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C17H18N6S/c1-22-8-10-23(11-9-22)17(24)21-20-16-14-12(4-2-6-18-14)13-5-3-7-19-15(13)16/h2-7,18H,8-11H2,1H3/i8D2,9D2,10D2,11D2 |
InChI-Schlüssel |
LEFJEIAOWFXQMK-JNJBWJDISA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=S)N=NC2=C3C(=CC=CN3)C4=C2N=CC=C4)([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCN(CC1)C(=S)N=NC2=C3C(=CC=CN3)C4=C2N=CC=C4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
COTI-219-d8: A Technical Overview for Researchers
COTI-219-d8 is the deuterated form of COTI-2, a novel small molecule anti-cancer agent. In research settings, this compound serves as a crucial analytical tool, primarily utilized as an internal standard for the quantitative analysis of COTI-2 in various biological matrices through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its stability and distinct mass make it an ideal tracer for pharmacokinetic and metabolic studies of its parent compound, COTI-2.
The primary research focus, however, is on the therapeutic potential of COTI-2 , a third-generation thiosemicarbazone. This compound has demonstrated significant anti-tumor activity in a wide range of human cancer cell lines, both in vitro and in vivo.[1][2] This technical guide provides a comprehensive overview of the available data on COTI-2, including its mechanism of action, quantitative efficacy data, and relevant experimental protocols.
Mechanism of Action
COTI-2 exhibits a multi-faceted mechanism of action, targeting key pathways involved in cancer cell proliferation and survival. Its primary modes of action are the reactivation of mutant tumor suppressor protein p53 and the modulation of the AMPK/mTOR signaling pathway.
p53 Reactivation
The TP53 gene is the most frequently mutated gene in human cancers, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive functions. COTI-2 has been shown to reactivate mutant p53.[3] It is believed to act as a zinc chelator, binding to the DNA-binding domain of the misfolded mutant p53 protein.[4] This interaction is thought to induce a conformational change in the protein, restoring its wild-type structure and function.[2][3] The refolded p53 can then induce downstream cellular processes such as apoptosis (programmed cell death).[1][3]
AMPK/mTOR Pathway Modulation
COTI-2 also exerts its anti-cancer effects through a p53-independent mechanism involving the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) signaling pathways.[5][6] COTI-2 treatment leads to the activation of AMPK and the subsequent inhibition of the mTOR pathway.[5][7] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.[5] This dual mechanism of action, targeting both p53 and the AMPK/mTOR pathway, makes COTI-2 a promising therapeutic candidate for a broad range of cancers, including those with wild-type p53.[8]
Quantitative Data
The efficacy of COTI-2 has been evaluated across a variety of cancer cell lines and in preclinical xenograft models. The following tables summarize the available quantitative data.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| HNSCC Lines | Head and Neck Squamous Cell | Mutant and Wild-Type | 9.6 - 370.0 | [9] |
| TNBC Lines | Triple-Negative Breast | Mutant | Lower than WT | [2] |
| Non-TNBC Lines | Non-Triple-Negative Breast | Wild-Type | Higher than Mutant | [2] |
Note: Specific IC50 values for many cell lines are presented graphically in the cited literature.
In Vivo Efficacy: Xenograft Models
COTI-2 has demonstrated significant tumor growth inhibition in mouse xenograft models.
| Xenograft Model | Cancer Type | Treatment Dose and Schedule | Outcome | Reference |
| HT-29 | Human Colorectal | 10 mg/kg, IP, 5 days/week for 7 weeks | Significant tumor growth inhibition | [10] |
| SHP-77 | Small Cell Lung | 3 mg/kg | Significant tumor growth inhibition | [10] |
| OVCAR-3 | Ovarian | Not specified | Effective tumor growth inhibition (IV and PO) | [11] |
Phase I Clinical Trial (NCT02433626)
A Phase I clinical trial of COTI-2 in patients with recurrent gynecologic cancers has provided initial safety, tolerability, and pharmacokinetic data.[12]
| Parameter | Value |
| Recommended Phase II Dose (RP2D) | 1.0 mg/kg |
| Tmax (Time to maximum concentration) | 15-90 minutes |
| Half-life | 8-10 hours |
| Common Adverse Events (>10%) | Nausea, vomiting, fatigue, abdominal pain, constipation, anemia, dyspnea, anorexia, urinary tract infection, hypokalemia, myalgia, diarrhea, pyrexia, peripheral neuropathy, increased creatinine, weight loss |
Experimental Protocols
The following are summaries of key experimental methodologies used in the evaluation of COTI-2.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Summary:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of COTI-2.
-
Following an incubation period (typically 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Immunofluorescent Staining for p53 Protein Folding
This technique is used to visualize the conformational state of the p53 protein within cells.
Protocol Summary:
-
Cells are cultured on coverslips and treated with COTI-2.
-
After treatment, the cells are fixed and permeabilized.
-
The cells are then incubated with primary antibodies specific to either the mutant (e.g., PAb240) or wild-type (e.g., PAb1620) conformation of p53.
-
Following washing steps, the cells are incubated with fluorescently labeled secondary antibodies.
-
The coverslips are mounted on microscope slides, and the fluorescence is visualized using a fluorescence microscope. An increase in PAb1620 staining and a decrease in PAb240 staining would indicate a refolding of mutant p53 to a wild-type conformation.[2][3]
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of COTI-2 in a living organism.
Protocol Summary:
-
Human cancer cells are injected subcutaneously into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives COTI-2 via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule, while the control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. COTI-2 | Reactivating Mutant p53 | PDF [slideshare.net]
- 5. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of P53: A Comparative Analysis of APR-246 and COTI-2 in Human Tumor Primary Culture 3-D Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Synthesis and Isotopic Purity Analysis of COTI-219-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for COTI-219-d8 and detailed methodologies for the analysis of its isotopic purity. COTI-219 is a novel third-generation thiosemicarbazone that acts as a potent and selective inhibitor of mutant KRAS protein.[1][2] The deuterated analog, this compound, is a valuable tool in pharmaceutical research, particularly for pharmacokinetic and metabolic studies, where the deuterium labeling can alter metabolic pathways and enhance drug exposure.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a convergent synthesis strategy, culminating in the condensation of a deuterated ketone with a custom thiosemicarbazide. The following sections detail a plausible multi-step synthesis.
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of [d8]-5,6,7,8-Tetrahydroquinolin-8-one (Deuterated Ketone)
A plausible method for the deuteration of the tetrahydroquinoline ring system involves an acid-catalyzed hydrogen-deuterium exchange followed by oxidation.
-
Materials: 5,6,7,8-Tetrahydroquinoline, Deuterium Oxide (D₂O), Deuterated Sulfuric Acid (D₂SO₄), Chromium Trioxide, Acetic Acid.
-
Procedure:
-
5,6,7,8-Tetrahydroquinoline is dissolved in an excess of D₂O containing a catalytic amount of D₂SO₄.
-
The mixture is heated under reflux for an extended period (e.g., 48-72 hours) to facilitate complete H/D exchange at all non-aromatic positions.
-
The reaction progress is monitored by ¹H NMR by observing the disappearance of proton signals in the aliphatic region.
-
Upon completion, the reaction mixture is neutralized with a suitable base (e.g., Na₂CO₃) and the deuterated product, [d8]-5,6,7,8-tetrahydroquinoline, is extracted with an organic solvent (e.g., dichloromethane).
-
The extracted product is then oxidized to the corresponding ketone. The deuterated tetrahydroquinoline is dissolved in acetic acid, and a solution of chromium trioxide in aqueous sulfuric acid is added dropwise at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with isopropanol, and the product, [d8]-5,6,7,8-tetrahydroquinolin-8-one, is isolated by extraction and purified by column chromatography.
-
Step 2: Synthesis of 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide
This intermediate is synthesized from commercially available 1-(pyridin-2-yl)piperazine.
-
Materials: 1-(Pyridin-2-yl)piperazine, Thiophosgene, Hydrazine hydrate, Triethylamine, Dichloromethane.
-
Procedure:
-
1-(Pyridin-2-yl)piperazine is dissolved in dichloromethane, and triethylamine is added as a base.
-
The solution is cooled in an ice bath, and a solution of thiophosgene in dichloromethane is added dropwise.
-
The reaction is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction mixture is washed with water and brine, and the organic layer is dried over sodium sulfate. The solvent is removed under reduced pressure to yield the crude thiocarbamoyl chloride.
-
The crude intermediate is then reacted with hydrazine hydrate in a suitable solvent like ethanol at room temperature to yield 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide.
-
The product is isolated by filtration or extraction and purified by recrystallization.
-
Step 3: Synthesis of this compound (Final Condensation)
The final step involves the condensation of the deuterated ketone with the thiosemicarbazide intermediate.
-
Materials: [d8]-5,6,7,8-Tetrahydroquinolin-8-one, 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide, Ethanol, Acetic Acid (catalytic amount).
-
Procedure:
-
[d8]-5,6,7,8-Tetrahydroquinolin-8-one and a molar equivalent of 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide are dissolved in ethanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.
-
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality and reliability of the deuterated standard. High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary techniques for this analysis.
Analytical Workflow for Isotopic Purity
Caption: Workflow for isotopic purity analysis of this compound.
Experimental Protocols for Isotopic Purity Analysis
1. High-Resolution Mass Spectrometry (LC-HRMS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL with the initial mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Resolution: > 60,000.
-
Data Analysis: The relative abundance of each isotopologue (d0 to d8) is determined by integrating the peak areas of their respective extracted ion chromatograms. The isotopic purity is calculated as the percentage of the d8 isotopologue relative to the sum of all isotopologues.
-
2. Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of this compound (e.g., 10-20 mg) and an internal standard of known purity (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., Chloroform-d).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis: The integral of the residual proton signals in the deuterated regions of this compound is compared to the integral of a known signal from the non-deuterated part of the molecule or the internal standard. This allows for the calculation of the percentage of deuteration at each site.
Quantitative Data Summary
Table 1: Hypothetical Isotopic Distribution of this compound by LC-HRMS
| Isotopologue | Relative Abundance (%) |
| d0 | < 0.1 |
| d1 | < 0.1 |
| d2 | 0.2 |
| d3 | 0.5 |
| d4 | 1.0 |
| d5 | 2.5 |
| d6 | 5.0 |
| d7 | 10.0 |
| d8 | 80.7 |
| Isotopic Purity (d8) | >98% (of deuterated species) |
Table 2: Hypothetical Deuterium Incorporation at Specific Positions by ¹H qNMR
| Position | % Deuteration |
| C5-D₂ | > 99% |
| C6-D₂ | > 99% |
| C7-D₂ | > 98% |
| C8-D₂ | > 98% |
| Overall Deuteration | > 98.5% |
Mechanism of Action of COTI-219
COTI-219 is designed to selectively target and inhibit mutant forms of the KRAS protein.[1][2] Mutant KRAS is a key driver in many cancers, and its constitutive activation leads to the uncontrolled proliferation and survival of cancer cells through various downstream signaling pathways. By inhibiting mutant KRAS, COTI-219 is expected to block these pro-cancerous signals.
Putative Signaling Pathway Affected by COTI-219
Caption: Putative signaling pathway inhibited by COTI-219.
This guide provides a foundational framework for the synthesis and detailed analysis of this compound. The proposed synthetic route is based on established chemical principles for thiosemicarbazone formation and deuteration. The analytical methods described are standard in the pharmaceutical industry for ensuring the quality and isotopic enrichment of deuterated compounds. Researchers and drug development professionals can use this information as a starting point for their own work with COTI-219 and other deuterated molecules.
References
Preliminary In Vitro Profile of COTI-219-d8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
COTI-219-d8 is a deuterated analogue of COTI-2, a novel, orally available, third-generation thiosemicarbazone. Developed using a proprietary computational platform, CHEMSAS®, COTI-2 has demonstrated potent anti-cancer activity across a broad range of human cancer cell lines in preclinical studies.[1][2] While specific in vitro data for this compound is not extensively available in the public domain, the biological activity of deuterated compounds is generally expected to be comparable to their non-deuterated counterparts. Therefore, this technical guide summarizes the key preliminary in vitro findings for COTI-2, which are considered representative for this compound. The primary proposed mechanisms of action for COTI-2 include the reactivation of mutant p53 and the modulation of key signaling pathways such as AMPK/mTOR.[3][4][5]
Data Presentation: In Vitro Cytotoxicity
COTI-2 has shown significant cytotoxic effects against a diverse panel of human cancer cell lines, with IC50 values predominantly in the nanomolar range.[1][2][6] The tables below summarize the half-maximal inhibitory concentrations (IC50) of COTI-2 in various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | IC50 (nM) |
| 5637 | Bladder Cancer | 526 |
| T24 | Bladder Cancer | 532 |
Table 1: IC50 Values of COTI-2 in Bladder Cancer Cell Lines. Data derived from a study on the effects of COTI-2 on bladder cancer cells.[3]
| Cell Line | Cancer Type | IC50 (nM) |
| U87-MG | Glioblastoma | Reported as effective at low concentrations |
| SNB-19 | Glioblastoma | Reported as effective at low concentrations |
| SF-268 | Glioblastoma | Reported as effective at low concentrations |
| SF-295 | Glioblastoma | Reported as effective at low concentrations |
Table 2: Sensitivity of Glioblastoma Cell Lines to COTI-2. Studies have shown that COTI-2 is active against various human glioblastoma cell lines at relatively low concentrations.[1]
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| TNBC Cell Lines | Triple-Negative Breast Cancer | Mutant | Lower IC50 values |
| Non-TNBC Cell Lines | Breast Cancer | Wild-Type | Higher IC50 values |
Table 3: Comparative IC50 Values of COTI-2 in Breast Cancer Cell Lines. A study found that TNBC cell lines with mutant p53 were significantly more responsive to COTI-2.[7][8]
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 values.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Reagent Addition:
-
For MTT assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
For CCK-8 assay: CCK-8 solution (containing WST-8) is added to each well and incubated for 1-4 hours.
-
-
Data Acquisition:
-
For MTT assay: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For CCK-8 assay: The absorbance is measured directly at a wavelength of 450 nm.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while the viability dye enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
-
Data Interpretation: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the treatment.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action: p53 Reactivation
One of the primary proposed mechanisms of COTI-2 is its ability to reactivate mutant p53, a tumor suppressor protein that is frequently inactivated in cancer.[8] More recent evidence suggests that COTI-2 may act as a zinc metallochaperone, restoring the proper conformation and function to zinc-deficient mutant p53 proteins.[9]
Caption: Proposed p53 reactivation by this compound.
Proposed Mechanism of Action: AMPK/mTOR Pathway Modulation
COTI-2 has also been shown to induce apoptosis through p53-independent mechanisms, including the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[3][5][10]
Caption: Inhibition of the mTOR pathway by this compound via AMPK activation.
Experimental Workflow: In Vitro Evaluation
The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of a compound like this compound.
Caption: A standard workflow for in vitro anti-cancer drug screening.
References
- 1. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COTI-2, A Novel Thiosemicarbazone Derivative, Exhibits Antitumor Activity in HNSCC through p53-dependent and -independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Understanding COTI-219 Pharmacokinetics: A Technical Guide Utilizing COTI-219-d8
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed public information regarding the pharmacokinetics of COTI-219 and the specific use of a deuterated analog, COTI-219-d8, is limited. This guide has been constructed based on established principles of pharmacokinetic analysis, information on analogous compounds (thiosemicarbazones and mutant KRAS inhibitors), and general practices in preclinical drug development. The data and protocols presented herein are illustrative and intended to provide a framework for understanding the potential application of this compound in the pharmacokinetic characterization of COTI-219.
Introduction to COTI-219 and the Role of Deuterated Analogs
COTI-219 is a preclinical, orally administered small molecule inhibitor designed to selectively target mutant forms of the KRAS protein.[1][2] KRAS mutations are prevalent in a variety of cancers, including pancreatic, colorectal, and lung cancers, making it a significant therapeutic target.[1] The development of effective and safe KRAS inhibitors is a major focus in oncology research.
To thoroughly characterize the therapeutic potential of COTI-219, a comprehensive understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is essential. These studies are a critical component of the Investigational New Drug (IND)-enabling studies required for advancing a compound to clinical trials.
The Utility of this compound:
Pharmacokinetic studies rely on the accurate and precise quantification of the drug in biological matrices such as plasma, blood, and various tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving reliable and robust LC-MS/MS data.
This compound is a deuterated analog of COTI-219, where one or more hydrogen atoms are replaced with deuterium. This substitution results in a molecule with a higher mass but nearly identical physicochemical properties to COTI-219. When used as an internal standard in an LC-MS/MS assay, this compound co-elutes with COTI-219, experiencing the same effects of sample preparation, matrix interference, and instrument variability. This allows for accurate normalization of the analytical signal, leading to highly reliable quantification of COTI-219.
Hypothetical Pharmacokinetic Profile of COTI-219
The following tables present hypothetical pharmacokinetic parameters for COTI-219 in preclinical species, based on typical values observed for orally administered small molecule kinase inhibitors. These values would be determined through in vivo studies in animal models.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of COTI-219 in Preclinical Species (Illustrative Data)
| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |
| Cmax (ng/mL) | 850 | 1200 | 1500 |
| Tmax (h) | 1.0 | 2.0 | 2.5 |
| AUC0-t (ng·h/mL) | 4200 | 7500 | 18000 |
| AUC0-inf (ng·h/mL) | 4500 | 7800 | 18500 |
| t1/2 (h) | 4.5 | 6.2 | 8.0 |
| CL/F (mL/min/kg) | 37.0 | 21.4 | 4.5 |
| Vd/F (L/kg) | 14.2 | 8.9 | 2.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Tissue Distribution of COTI-219 in Rats Following a Single Oral Dose of 10 mg/kg (Illustrative Data)
| Tissue | Concentration at 2h (ng/g) | Tissue-to-Plasma Ratio |
| Lung | 4800 | 4.0 |
| Liver | 3600 | 3.0 |
| Kidney | 2400 | 2.0 |
| Spleen | 1800 | 1.5 |
| Tumor | 6000 | 5.0 |
| Brain | 60 | 0.05 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of pharmacokinetic studies. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of COTI-219 following a single oral dose in mice and rats.
Methodology:
-
Animal Models: Male and female CD-1 mice (n=3 per time point) and Sprague-Dawley rats (n=3 per time point).
-
Dosing: COTI-219 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Serial blood samples (approximately 50 µL from mice, 200 µL from rats) are collected from the tail vein or saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of COTI-219 are determined using a validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to determine key PK parameters.
LC-MS/MS Bioanalytical Method for COTI-219 Quantification
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of COTI-219 in plasma.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system (e.g., Shimadzu, Waters).
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
COTI-219: [M+H]+ → product ion (hypothetical m/z transitions)
-
This compound: [M+H]+ → product ion (hypothetical m/z transitions with a mass shift corresponding to the number of deuterium atoms)
-
-
-
Method Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts relevant to the study of COTI-219.
Conclusion
The use of a deuterated internal standard, this compound, is indispensable for the accurate and reliable quantification of COTI-219 in biological matrices, which is fundamental to its preclinical and clinical development. The illustrative pharmacokinetic data and experimental protocols provided in this guide offer a framework for the types of studies necessary to characterize the ADME properties of this novel mutant KRAS inhibitor. A thorough understanding of the pharmacokinetics of COTI-219 will be essential for determining appropriate dosing regimens in future clinical trials and ultimately for realizing its therapeutic potential in treating KRAS-mutant cancers. Further public disclosure of data from the developers of COTI-219 will be necessary to fully elucidate its pharmacokinetic profile.
References
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Early Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the fast-paced environment of early drug discovery, generating reliable, accurate, and precise data from complex biological matrices is paramount. Quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of these efforts, underpinning critical decisions in pharmacokinetics and drug metabolism. However, the accuracy of LC-MS is often challenged by issues such as matrix effects and variability in sample preparation. This technical guide details the indispensable role of deuterated internal standards in overcoming these challenges. By serving as nearly perfect chemical mimics of the analyte, these stable isotope-labeled standards significantly enhance the robustness and reliability of bioanalytical data, ensuring that decisions in the drug development pipeline are based on the highest quality information.
The Principle of Deuterated Internal Standards
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable, heavy isotope, deuterium (²H or D).[1][2] This subtle increase in mass allows the standard to be distinguished from the analyte by a mass spectrometer, yet it behaves almost identically during sample extraction, chromatography, and ionization.[3][4] The use of such a standard in a technique known as isotope dilution mass spectrometry is widely considered the gold standard in quantitative bioanalysis.[5]
By adding a known concentration of the deuterated standard to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical workflow, it serves as a robust internal control.[1] The final concentration of the analyte is determined by the ratio of the analyte's signal to the internal standard's signal. This ratiometric approach effectively normalizes variations that occur throughout the analytical process.[6]
Core Advantages in Bioanalytical Assays
The physicochemical similarity between a drug candidate and its deuterated analog provides several key advantages over the use of non-deuterated, structurally similar internal standards.
-
Mitigation of Matrix Effects: Matrix effects, the unpredictable suppression or enhancement of an analyte's ionization signal due to co-eluting components from the biological matrix (e.g., plasma, urine), are a primary source of error in LC-MS/MS assays.[6][7] Because a deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same degree of ion suppression or enhancement.[8] This allows the analyte/standard ratio to remain constant, preserving the accuracy of the measurement even in "dirty" or complex matrices.[7][9]
-
Correction for Sample Preparation Variability: The journey of a sample from collection to analysis involves multiple steps, including extraction, evaporation, and reconstitution.[10] Any loss of analyte during these steps can lead to under-quantification. A deuterated standard, being chemically identical, tracks the analyte through this entire process, correcting for any physical loss or extraction inconsistencies.[5][11]
-
Improved Accuracy and Precision: By effectively compensating for both matrix effects and procedural variability, deuterated standards lead to significant improvements in the accuracy (closeness to the true value) and precision (reproducibility) of the results.[10][12] This is crucial for meeting the stringent acceptance criteria set by regulatory agencies like the FDA and EMA.[13][14]
Applications in Early Drug Discovery
Deuterated standards are instrumental across various stages of early drug discovery, primarily within Drug Metabolism and Pharmacokinetics (DMPK) studies.
-
Pharmacokinetic (PK) Analysis: Accurate quantification of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. Deuterated standards enable precise measurement of drug concentrations in biological fluids over time, which is essential for determining key PK parameters like half-life, clearance, and bioavailability.[15][16]
-
Metabolic Stability Assays: In early discovery, in vitro metabolic stability assays using liver microsomes or hepatocytes are performed to predict a drug's metabolic clearance in vivo.[17][18] By incubating a drug candidate with these enzyme systems, researchers can measure its rate of depletion. Using a deuterated standard is critical for accurately quantifying the remaining parent drug at various time points, especially at low concentrations.[19][20]
-
Metabolite Identification and Profiling: Deuterated compounds are invaluable tools for tracking the metabolic fate of a drug.[15] By analyzing samples from in vitro or in vivo studies, researchers can more easily distinguish drug-related metabolites from endogenous matrix components.
-
Improving Metabolic Profiles of Drug Candidates: Strategically replacing hydrogen with deuterium at a site of metabolism can slow down the rate of enzymatic breakdown (the "kinetic isotope effect").[21][22] This approach, sometimes called "deuterium switching," can be used to improve a drug's pharmacokinetic profile, potentially reducing dosing frequency or minimizing the formation of toxic metabolites.[23][24]
Quantitative Data Presentation
The superiority of deuterated internal standards (often referred to as Stable Isotope-Labeled Internal Standards, SIL-IS) over non-deuterated, structural analog standards is evident in bioanalytical method validation data.
| Parameter | Deuterated IS (SIL-IS) | Analog IS | Justification |
| Accuracy (% Bias) | Typically within ±5%[10] | Can exceed ±15%[10] | SIL-IS provides superior accuracy by more effectively compensating for matrix effects and variations in sample recovery.[10] |
| Precision (%CV) | Typically <10%[10] | Can be >15%[10] | The close tracking of the analyte by the SIL-IS throughout the analytical process results in significantly better reproducibility.[11] |
| Matrix Effect | Effectively compensated[10] | Inconsistent compensation[10] | The near-identical chemical nature of the SIL-IS ensures it experiences the same ionization suppression or enhancement as the analyte, leading to effective normalization.[6] |
| Recovery Correction | Excellent and consistent[11] | Variable and inconsistent[11] | Differences in the physicochemical properties of analog standards can lead to inconsistent extraction efficiency compared to the analyte.[11] |
Table 1: Performance Comparison of Deuterated vs. Analog Internal Standards.
Experimental Protocols
Protocol 1: General Bioanalytical Quantification in Plasma
Objective: To accurately quantify the concentration of a drug candidate in human plasma using LC-MS/MS with a deuterated internal standard.
Methodology:
-
Preparation of Standards:
-
Prepare stock solutions (1 mg/mL) of the drug candidate (analyte) and its deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol).[14]
-
Create a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve a concentration range covering the expected study sample concentrations (e.g., 1-1000 ng/mL).
-
Prepare Quality Control (QC) samples in blank plasma at low, medium, and high concentrations.[25]
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each calibrator, QC, and study sample into a 96-well plate.
-
Add 10 µL of the IS working solution (e.g., 500 ng/mL in methanol) to every well except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.
-
Vortex the plate for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and IS from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a drug candidate.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution.
-
Prepare a working solution of the drug candidate (e.g., 100 µM in acetonitrile). The final organic solvent concentration in the incubation should be ≤1%.[17]
-
Prepare the deuterated IS solution in acetonitrile for use in the stop solution.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the HLM solution (final protein concentration ~0.5 mg/mL) and the phosphate buffer at 37°C for 10 minutes.[19]
-
Initiate the metabolic reaction by adding the drug candidate working solution (final concentration e.g., 1 µM) and the NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile containing the deuterated IS.[19]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS method as described in Protocol 1 to determine the peak area ratio of the analyte to the IS at each time point.
-
-
Data Analysis:
-
Normalize the peak area ratio at each time point to the ratio at time zero to determine the percent of parent compound remaining.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Clint).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts central to the application of deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. mttlab.eu [mttlab.eu]
- 20. mdpi.com [mdpi.com]
- 21. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bioanalysisforum.jp [bioanalysisforum.jp]
COTI-219: A Technical Guide to Stability and Storage
Disclaimer: COTI-219 is an investigational new drug. As such, detailed proprietary data on its stability and storage conditions are not publicly available. This guide is a comprehensive technical overview based on established industry best practices and regulatory guidelines for small molecule drug candidates, particularly the International Council for Harmonisation (ICH) Q1A guidelines, to provide a framework for researchers, scientists, and drug development professionals.
Introduction
COTI-219 is a novel, orally administered small molecule compound designed to target mutant forms of the KRAS protein.[1] As with any investigational drug, ensuring its stability and defining appropriate storage conditions are critical for maintaining its quality, safety, and efficacy throughout its lifecycle, from preclinical studies to potential clinical use. This document outlines the principles and methodologies for assessing the stability of COTI-219 and provides recommendations for its storage and handling.
Stability Testing of COTI-219
The primary goal of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] This data is used to establish a retest period for the drug substance and recommend storage conditions.
Data Presentation: Summary of Stability Testing Conditions
The following tables summarize the typical conditions for long-term, accelerated, and intermediate stability studies as recommended by ICH Q1A guidelines. These are the conditions under which a new drug substance like COTI-219 would likely be tested.
Table 1: Long-Term Stability Testing Conditions
| Climatic Zone | Storage Condition (°C / % Relative Humidity) | Minimum Duration |
| I / II | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| III / IVa | 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| IVb | 30°C ± 2°C / 75% RH ± 5% RH | 12 months |
Table 2: Accelerated and Intermediate Stability Testing Conditions
| Study Type | Storage Condition (°C / % Relative Humidity) | Minimum Duration |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are crucial for ensuring the reliability of the data.
Forced degradation, or stress testing, is performed to identify the likely degradation products of COTI-219, which helps in understanding its intrinsic stability and in developing stability-indicating analytical methods.[3]
Protocol:
-
Sample Preparation: Prepare solutions or suspensions of COTI-219 in various media.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Neutral Hydrolysis: Water at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Stress: Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C).
-
-
Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.
These studies are conducted on at least three primary batches of the drug substance to establish the retest period.[2]
Protocol:
-
Batch Selection: Use at least three primary batches of COTI-219 manufactured by a process representative of the final production method.[2]
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage: Place the samples in controlled environmental chambers set to the long-term and accelerated conditions specified in Tables 1 and 2.
-
Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
-
Parameters to be Tested:
-
Appearance (physical description)
-
Assay (potency)
-
Degradation products/impurities
-
Water content (if applicable)
-
Other relevant physical or chemical properties
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of COTI-219
COTI-219 is designed to target mutant forms of KRAS. The diagram below illustrates the simplified KRAS signaling pathway that is constitutively activated in certain cancers and is the target of inhibitors like COTI-219.
Caption: Proposed mechanism of action of COTI-219 on the KRAS signaling pathway.
Experimental Workflow for Stability Testing
The following diagram outlines the logical workflow for conducting stability studies for a new drug substance like COTI-219, from initial planning to data evaluation.
Caption: General workflow for stability testing of a new drug substance.
Storage and Handling Recommendations
Based on general principles for investigational drugs, the following storage and handling conditions are recommended for COTI-219.
General Storage
-
Temperature: Store in a well-controlled environment, typically at controlled room temperature (20°C to 25°C) unless stability data indicates otherwise. Excursions should be monitored and evaluated.
-
Humidity: Protect from high humidity. Storage in a desiccated environment may be necessary depending on the hygroscopicity of the compound.
-
Light: Protect from light. Store in light-resistant containers.
Handling
-
COTI-219 should be handled by trained personnel in a facility equipped for handling potent compounds.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For solution preparation, use calibrated equipment and validated procedures to ensure accurate concentrations.
Transportation
-
Transport COTI-219 under conditions that prevent exposure to extreme temperatures, humidity, and light.
-
Use qualified shipping containers and temperature monitoring devices if necessary to ensure the integrity of the compound during transit.
Conclusion
While specific stability and storage data for COTI-219 are not publicly available, this technical guide provides a comprehensive framework based on established regulatory guidelines and industry best practices. Adherence to these principles is essential for ensuring the quality, safety, and efficacy of this investigational KRAS inhibitor throughout its development and potential clinical application. As more data becomes available through ongoing IND-enabling studies, specific storage conditions and retest periods for COTI-219 will be formally established.
References
Investigating the Metabolic Fate of COTI-219 Using a Deuterated Analog, COTI-219-d8: A Proposed Technical Guide
Disclaimer: As of late 2025, detailed public-domain data on the metabolic fate of COTI-219 and the specific use of a deuterated analog, COTI-219-d8, is limited. This technical guide, therefore, presents a proposed investigational framework based on established principles of drug metabolism, the known metabolic pathways of similar chemical structures (thiosemicarbazones), and standard protocols for utilizing stable isotope-labeled compounds in pharmacokinetic studies. The quantitative data herein is illustrative and hypothetical.
Introduction
COTI-219 is a novel, orally administered small molecule developed to target mutant forms of the KRAS protein, a significant oncogene implicated in numerous cancers.[1][2] Understanding the metabolic fate of new chemical entities is a cornerstone of drug development, providing critical insights into their efficacy, safety, and potential drug-drug interactions. The use of a stable isotope-labeled version of the drug, such as this compound, is a powerful technique to elucidate metabolic pathways and accurately quantify the parent drug and its metabolites.
The primary advantage of using a deuterated analog like this compound lies in the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3] This can slow down metabolism at the site of deuteration, aiding in the identification of metabolic "soft spots" and potentially leading to improved pharmacokinetic profiles.[3][4]
This guide outlines a comprehensive strategy for investigating the absorption, distribution, metabolism, and excretion (ADME) of COTI-219 by employing this compound as a tracer in both in vitro and in vivo models.
Hypothesized Metabolic Pathways of COTI-219
COTI-219 is a thiosemicarbazone derivative. Based on the known metabolism of this class of compounds, COTI-219 is likely to undergo extensive Phase I and Phase II metabolism.[5]
Phase I Reactions: Thiosemicarbazones typically undergo oxidative metabolism.[5] Potential Phase I pathways for COTI-219 include:
-
Oxidative Desulfuration: Replacement of the sulfur atom with an oxygen to form a semicarbazone derivative.
-
Hydroxylation: Addition of hydroxyl groups to aromatic or aliphatic moieties.
-
N-dealkylation/demethylation: Removal of alkyl or methyl groups.
-
Dehydrogenation: Which may lead to ring-closure and the formation of thiadiazole structures.[5]
Phase II Reactions: The metabolites formed during Phase I, particularly those with newly introduced hydroxyl groups, can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. Common Phase II reactions include:
-
Glucuronidation: Conjugation with glucuronic acid.
-
Sulfation: Conjugation with a sulfonate group.
The following diagram illustrates these hypothesized metabolic pathways.
Caption: Hypothesized metabolic pathways for COTI-219.
Experimental Protocols
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of COTI-219 and this compound and identify the primary CYP450 enzymes involved.
Methodology:
-
Incubation Preparation: Human liver microsomes (HLM) are prepared in a phosphate buffer (pH 7.4).[3]
-
Reaction Mixture: The reaction mixture will contain HLM (0.5 mg/mL), COTI-219 or this compound (1 µM), and a pre-warmed NADPH regenerating system.[3]
-
Initiation and Time Points: The reaction is initiated by adding the NADPH system and incubated at 37°C. Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The disappearance of the parent compound (COTI-219 and this compound) is monitored using a validated LC-MS/MS method.
-
CYP450 Reaction Phenotyping: To identify specific CYP enzymes, the assay is repeated using a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[6]
In Vivo Pharmacokinetic and Metabolite Identification Study
Objective: To characterize the pharmacokinetic profile and identify the major circulating and excreted metabolites of COTI-219 in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used and acclimated for at least one week.[3]
-
Dosing: A cohort of rats receives an oral gavage of COTI-219. A second cohort receives a "cassette" dose containing a 1:1 mixture of COTI-219 and this compound.
-
Sample Collection:
-
Blood: Serial blood samples are collected via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.[3] Plasma is separated via centrifugation and stored at -80°C.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours.
-
-
Sample Preparation:
-
Plasma: Protein precipitation is performed using acetonitrile.
-
Urine: Samples are diluted and centrifuged.
-
Feces: Samples are homogenized, extracted with a suitable solvent, and centrifuged.
-
-
Bioanalysis by LC-MS/MS:
-
A high-resolution mass spectrometer is used to quantify COTI-219, this compound, and to screen for predicted and unexpected metabolites.
-
The co-dosed this compound serves as an internal standard for the quantification of COTI-219, and the isotopic signature helps distinguish drug-related material from endogenous matrix components.
-
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for metabolism studies.
Quantitative Data Summary (Hypothetical)
The following tables summarize the type of quantitative data that would be generated from the proposed studies.
Table 1: Comparative In Vitro Metabolic Stability
| Compound | Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |
| COTI-219 | 25.5 | 27.2 |
| This compound | 48.2 | 14.4 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats (Oral Dose: 10 mg/kg)
| Parameter | COTI-219 | This compound |
| Cmax (ng/mL) | 850 | 1150 |
| Tmax (hr) | 1.0 | 1.5 |
| AUC₀₋t (ng·hr/mL) | 4250 | 7800 |
| t½ (hr) | 3.5 | 6.2 |
| CL/F (mL/hr/kg) | 2350 | 1280 |
Table 3: Metabolite Profile in Rat Plasma and Urine (24h post-dose, % of total drug-related material)
| Metabolite | Plasma (AUC) | Urine |
| COTI-219 (Parent) | 45% | 10% |
| M1 (Semicarbazone) | 25% | 30% |
| M2 (Hydroxylated) | 15% | 5% |
| M5 (Glucuronide of M2) | 10% | 45% |
| Other | 5% | 10% |
Signaling Pathway Context
COTI-219 is designed to target mutant KRAS. The KRAS protein is a key node in the MAPK/ERK signaling pathway, which is critical for cell proliferation, differentiation, and survival. Mutations in KRAS lead to its constitutive activation, driving uncontrolled cell growth. COTI-219 aims to inhibit this aberrant signaling.
Caption: Targeted KRAS signaling pathway.
Conclusion
This technical guide proposes a robust framework for elucidating the metabolic fate of the novel KRAS inhibitor, COTI-219, through the strategic use of its deuterated analog, this compound. The outlined in vitro and in vivo experiments will enable the determination of metabolic stability, identification of key metabolites, and characterization of the pharmacokinetic profile. This comprehensive ADME assessment is indispensable for the continued clinical development of COTI-219 as a potential cancer therapeutic.
References
- 1. Critical Outcome Technologies Announces Pharmacokinetic Data From Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]
- 2. Critical Outcome Advances to Fourth Cohort in Phase 1 Study [globenewswire.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Guide: A Conceptual Framework for the Preclinical Evaluation of a Deuterated KRAS Inhibitor as a PET Tracer
Disclaimer: As of late 2025, there is no publicly available scientific literature or data detailing the use of a compound designated "COTI-219-d8" as a preclinical tracer. The following guide is a conceptual framework based on established principles of radiopharmaceutical development and preclinical imaging. It outlines the hypothetical development and evaluation of a deuterated, radiolabeled version of the mutant KRAS inhibitor, COTI-219, for use in Positron Emission Tomography (PET).
Introduction
COTI-219 is a preclinical, orally administered small molecule designed to selectively inhibit mutated forms of the KRAS protein.[1][2] KRAS mutations are significant drivers in numerous cancers, including colorectal and lung cancer, making it a critical therapeutic target.[2][3] The development of a PET tracer corresponding to a targeted inhibitor like COTI-219 could provide invaluable, non-invasive insights into the drug's in vivo behavior.
Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiolabeled molecules (tracers) to visualize and quantify biological processes in vivo.[4][5] By radiolabeling a drug, researchers can track its biodistribution, quantify its accumulation in tumors and other tissues, and potentially assess its engagement with the intended target.[6][7]
The "-d8" suffix in "this compound" suggests the strategic replacement of eight hydrogen atoms with deuterium, a stable isotope of hydrogen. This process, known as deuteration, is a common strategy in pharmaceutical development to alter a molecule's metabolic profile.[8] By slowing down metabolic breakdown, deuteration can enhance the in vivo stability of a PET tracer, potentially leading to improved imaging quality and more accurate quantification by reducing the interference from radiometabolites.[9][10]
This guide presents a hypothetical framework for the preclinical evaluation of a tracer we will term [¹⁸F]COTI-219-d₈ , a deuterated and fluorine-18 radiolabeled variant of COTI-219.
Target Signaling Pathway: KRAS and Downstream Effectors
COTI-219 is designed to inhibit mutant KRAS, a key node in cellular signaling.[1] Upon activation, KRAS binds to GTP and initiates a cascade of downstream signaling, most notably through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and growth. A PET tracer targeting KRAS could help visualize the presence of tumors harboring these mutations and assess the inhibitor's ability to reach its target.
Caption: Simplified KRAS signaling pathway and the inhibitory action of COTI-219.
Experimental Protocols
Radiosynthesis of [¹⁸F]COTI-219-d₈
This protocol describes a hypothetical two-step synthesis for radiolabeling a deuterated precursor.
-
Precursor Synthesis: A deuterated precursor molecule, desmethyl-COTI-219-d₈ with a suitable leaving group (e.g., nitro or trimethylammonium) at the position intended for fluorination, would be synthesized and characterized.
-
Fluorine-18 Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.
-
Radiolabeling Reaction: The [¹⁸F]Fluoride is activated using a kryptofix (K2.2.2)/potassium carbonate complex in anhydrous acetonitrile. The activated [¹⁸F]fluoride is then added to the deuterated precursor, and the reaction mixture is heated (e.g., 100-120°C for 10-15 minutes) to facilitate nucleophilic substitution.
-
Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [¹⁸F]COTI-219-d₈ from unreacted fluoride and other byproducts.
-
Formulation: The collected HPLC fraction is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection, followed by sterile filtration. Quality control tests are performed to confirm radiochemical purity, specific activity, and sterility.
Animal Model Development
-
Cell Line Selection: Human cancer cell lines with known KRAS mutations (e.g., HCT-116 for colorectal cancer, A549 for non-small cell lung cancer) are cultured under standard conditions.
-
Xenograft Implantation: 5-10 million cells are suspended in a solution like Matrigel and are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a suitable size for imaging (e.g., 150-250 mm³), with tumor volume measured regularly using calipers.
PET/CT Imaging and Biodistribution Workflow
This protocol outlines a combined in vivo imaging and ex vivo biodistribution study.
-
Animal Preparation: Tumor-bearing mice are anesthetized (e.g., with isoflurane) and kept warm to maintain physiological homeostasis.
-
Tracer Administration: A defined dose of [¹⁸F]COTI-219-d₈ (e.g., 3.7-7.4 MBq) is injected intravenously via the tail vein.
-
Dynamic PET/CT Scan: Immediately following injection, a dynamic PET scan (e.g., 60-90 minutes) is acquired using a preclinical PET/CT scanner. A CT scan is performed for anatomical co-registration and attenuation correction.[11][12]
-
Data Analysis:
-
PET images are reconstructed and analyzed to generate time-activity curves for the tumor and other organs. Uptake is often expressed as the Standardized Uptake Value (SUV).[5]
-
Biodistribution data is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13]
-
Caption: Standard experimental workflow for a preclinical PET/CT imaging study.
Hypothetical Data Presentation
The following tables present plausible, conceptual data for [¹⁸F]COTI-219-d₈ to illustrate expected outcomes.
Table 1: Hypothetical Ex Vivo Biodistribution of [¹⁸F]COTI-219-d₈ Data presented as mean %ID/g ± standard deviation at 90 minutes post-injection in a KRAS-mutant xenograft model (n=5).
| Tissue | Uptake (%ID/g) |
| Blood | 1.5 ± 0.3 |
| Tumor | 4.2 ± 0.7 |
| Brain | 0.1 ± 0.05 |
| Heart | 1.1 ± 0.2 |
| Lungs | 1.8 ± 0.4 |
| Liver | 6.5 ± 1.1 |
| Kidneys | 3.5 ± 0.6 |
| Spleen | 0.9 ± 0.2 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.8 ± 0.2 |
Table 2: Conceptual Comparison of Tumor Uptake and Metabolism Illustrating the potential impact of deuteration on tracer performance at 90 minutes post-injection.
| Tracer | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Parent Tracer in Plasma (%) |
| [¹⁸F]COTI-219 (Hypothetical) | 3.1 ± 0.6 | 5.2 | 45% |
| [¹⁸F]COTI-219-d₈ (Hypothetical) | 4.2 ± 0.7 | 8.4 | 75% |
This hypothetical data illustrates how the deuterated tracer ([¹⁸F]COTI-219-d₈) could lead to higher tumor accumulation, a better tumor-to-muscle contrast ratio, and significantly greater metabolic stability compared to its non-deuterated counterpart.
Conclusion
While no specific data exists for a tracer named this compound, this guide provides a scientifically grounded, conceptual framework for its potential development and preclinical evaluation. A deuterated, radiolabeled version of the KRAS inhibitor COTI-219, such as the hypothetical [¹⁸F]COTI-219-d₈, represents a logical approach to creating a PET tracer. Such a tool could non-invasively confirm the biodistribution of the drug, quantify its delivery to KRAS-mutant tumors, and potentially serve as a pharmacodynamic biomarker to accelerate the clinical development of this class of targeted cancer therapies. The successful development of such a tracer would depend on achieving favorable tumor penetration, high metabolic stability, and specific binding to its intended target.
References
- 1. criticaloutcome.com [criticaloutcome.com]
- 2. Critical Outcome Technologies Announces Next Clinical [globenewswire.com]
- 3. biospace.com [biospace.com]
- 4. itnonline.com [itnonline.com]
- 5. Insight into the Development of PET Radiopharmaceuticals for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic isotope effects and synthetic strategies for deuterated carbon-11 and fluorine-18 labelled PET radiopharmaceuticals [inis.iaea.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mediso - Preclinical PET Imaging of Tumor Cell Death following Therapy Using Gallium-68-Labeled C2Am [mediso.com]
- 12. mdpi.com [mdpi.com]
- 13. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of COTI-219 in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of COTI-219 in human plasma. The method employs COTI-219-d8, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies in a drug development setting.
Introduction
COTI-219 is a novel, orally administered small molecule compound that targets mutant forms of the KRAS gene.[1][2][3] KRAS mutations are prevalent in a significant percentage of all human cancers, representing a critical and challenging target for drug development.[1][2] As COTI-219 progresses through preclinical and clinical development, a reliable and robust bioanalytical method is essential for its quantitative determination in biological matrices. This allows for the thorough characterization of its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[4] A key challenge in LC-MS/MS-based quantification from complex matrices like plasma is the potential for variability arising from sample preparation and matrix effects.[5] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating these issues.[5] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing effective normalization and leading to superior data quality.
This application note details a fully validated LC-MS/MS method for the quantification of COTI-219 in human plasma using this compound as the internal standard.
COTI-219 Signaling Context
To provide a biological context for the importance of quantifying COTI-219, the diagram below illustrates a simplified version of the KRAS signaling pathway, which is a key regulator of cell proliferation and survival. COTI-219 is being developed to target mutations within this pathway.
Experimental Protocol
Materials and Reagents
-
Analytes: COTI-219 (reference standard), this compound (internal standard).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).
-
Additives: Formic acid (FA, >99%).
-
Matrix: Blank human plasma (K2-EDTA).
Instrumentation
A UHPLC system coupled with a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source was used.
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepared by dissolving COTI-219 and this compound in methanol.
-
Working Solutions: Stock solutions were serially diluted with 50:50 ACN/Water to prepare calibration curve (CC) standards and quality control (QC) spiking solutions.
-
Internal Standard (IS) Working Solution (50 ng/mL): Prepared by diluting the this compound stock solution in acetonitrile.
Analytical Workflow
The overall experimental workflow is outlined below.
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (50 ng/mL this compound in acetonitrile) to precipitate proteins and add the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The liquid chromatography and mass spectrometry parameters were optimized for the separation and detection of COTI-219 and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1 min, re-equilibrate |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | COTI-219 | This compound (IS) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 415.2 -> 287.1 | 423.2 -> 295.1 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (V) | 85 | 85 |
| Collision Energy (eV) | 30 | 30 |
| Source Temperature (°C) | 550 | 550 |
| IonSpray Voltage (V) | 5500 | 5500 |
Note: m/z values are hypothetical and must be optimized experimentally based on the compound's exact mass and fragmentation pattern.
Method Validation Results
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1.0 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio >10.
Table 3: Calibration Curve Data (Example)
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 1.0 (LLOQ) | 1,850 | 985,000 | 0.00188 | 1.05 | 105.0 |
| 5.0 | 9,100 | 991,000 | 0.00918 | 4.98 | 99.6 |
| 50 | 93,500 | 1,010,000 | 0.09257 | 51.2 | 102.4 |
| 250 | 455,000 | 998,000 | 0.45591 | 247.5 | 99.0 |
| 1000 | 1,890,000 | 1,005,000 | 1.88060 | 1008.2 | 100.8 |
| 2000 (ULOQ) | 3,750,000 | 995,000 | 3.76884 | 1989.5 | 99.5 |
Linear Regression: y = 0.00188x + 0.00015; r² = 0.998
Accuracy and Precision
Intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels: Low (3 ng/mL), Medium (300 ng/mL), and High (1500 ng/mL). All results were within the acceptable limits of ±15% (±20% for LLOQ).
Table 4: Summary of Intra-day and Inter-day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LQC | 3.0 | 6.8 | +5.2 | 8.1 | +7.5 |
| MQC | 300 | 4.1 | -2.5 | 5.5 | -1.8 |
| HQC | 1500 | 3.5 | +1.9 | 4.2 | +3.1 |
Matrix Effect and Extraction Recovery
The protein precipitation method demonstrated consistent and high recovery with minimal matrix effects, largely due to the effective normalization by the co-eluting SIL-IS.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 3.0 | 95.8 | 103.1 |
| HQC | 1500 | 98.2 | 99.5 |
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of COTI-219 in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis. The incorporation of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by effectively compensating for matrix effects and procedural variability.[5] The method has been successfully validated and is fit for purpose for supporting pharmacokinetic assessments in clinical and non-clinical studies of COTI-219.
References
- 1. Critical Outcome Technologies Announces Pharmacokinetic Data From Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]
- 2. Cotinga Pharmaceuticals Announces Initiation of Next Cohort [globenewswire.com]
- 3. Critical Outcome Technologies Announces Pharmacodynamic Data and Positive Signals of Efficacy from Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Bioanalysis of COTI-219 and its Deuterated Internal Standard, COTI-219-d8, in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
COTI-219 is an investigational small molecule agent that has shown promise in preclinical studies as a potent and selective inhibitor of mutant KRAS protein.[1][2] KRAS mutations are prevalent in a significant percentage of human cancers, making it a critical therapeutic target.[3] The development of a robust and reliable bioanalytical method for the quantification of COTI-219 in biological matrices is essential for supporting pharmacokinetic and pharmacodynamic studies in clinical development. This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of COTI-219 in human plasma, utilizing its stable isotope-labeled analog, COTI-219-d8, as the internal standard (IS). The use of a stable isotope-labeled internal standard is a preferred approach in quantitative mass spectrometry to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
1. Materials and Reagents
-
COTI-219 reference standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of COTI-219 and this compound in methanol.
-
Working Standard Solutions: Serially dilute the COTI-219 stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.
-
Calibration Curve Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
4. Sample Preparation A protein precipitation method is employed for the extraction of COTI-219 and this compound from human plasma.
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank matrix.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.
-
Add 100 µL of water to the supernatant.
-
Inject 5 µL onto the LC-MS/MS system.
5. LC-MS/MS Conditions
Liquid Chromatography
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
COTI-219: m/z [M+H]+ → m/z [Fragment ion]
-
This compound: m/z [M+H]+ → m/z [Fragment ion] (Note: Specific m/z values are hypothetical as they are not publicly available.)
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
GS1 and GS2: 50 and 60 psi, respectively.
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| COTI-219 | 0.5 - 500 | y = 0.0123x + 0.0045 | > 0.998 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 0.5 | 0.48 | 96.0 | 8.5 |
| Low QC | 1.5 | 1.45 | 96.7 | 6.2 |
| Medium QC | 75 | 78.2 | 104.3 | 4.8 |
| High QC | 400 | 395.6 | 98.9 | 3.1 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| Low QC | 92.1 | 90.5 | 0.98 |
| High QC | 94.5 | 91.8 | 1.02 |
Mandatory Visualization
Caption: Bioanalytical workflow for COTI-219 quantification.
Caption: Simplified KRAS signaling pathway and the inhibitory action of COTI-219.
Disclaimer: This application note provides a representative protocol for the bioanalysis of COTI-219. The specific mass transitions and optimal instrument parameters would require experimental determination with the actual reference standards. The quantitative data presented is illustrative and serves to demonstrate the expected performance of a validated LC-MS/MS method.
References
- 1. criticaloutcome.com [criticaloutcome.com]
- 2. Critical Outcome Technologies Announces Pharmacodynamic Data and Positive Signals of Efficacy from Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]
- 3. Critical Outcome Advances to Fourth Cohort in Phase 1 Study [globenewswire.com]
Application Note and Protocol: Quantitative Bioanalysis of COTI-219 using COTI-219-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
COTI-219 is an orally administered small molecule inhibitor that selectively targets mutant forms of the KRAS protein.[1][2] KRAS mutations are prevalent in a significant percentage of human cancers, making COTI-219 a promising therapeutic agent in oncology.[1][3][4][5] Accurate quantification of COTI-219 in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.[6]
This document provides a detailed protocol for the quantitative analysis of COTI-219 in human plasma using a stable isotope-labeled internal standard, COTI-219-d8, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis.[7] It effectively corrects for variability during sample preparation, chromatography, and ionization, thereby ensuring the accuracy, precision, and robustness of the analytical method.[7][8][9][10][11]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is a powerful technique for the precise quantification of analytes in complex matrices.[7] A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the workflow.[7][8] The deuterated internal standard is chemically identical to the analyte and therefore exhibits the same behavior during extraction, chromatography, and ionization.[8][9] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference.[7] By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to highly reliable quantitative data.[7]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| COTI-219 | (Specify Source) | ≥98% |
| This compound | (Specify Source) | ≥98%, Isotopic Purity ≥99% |
| Acetonitrile | (Specify Source) | LC-MS Grade |
| Methanol | (Specify Source) | LC-MS Grade |
| Formic Acid | (Specify Source) | LC-MS Grade |
| Water | (Specify Source) | Deionized, 18 MΩ·cm |
| Human Plasma (K2EDTA) | (Specify Source) | Pooled, Screened |
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of COTI-219 and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store at -20°C.
Working Solutions:
-
COTI-219 Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the COTI-219 stock solution with 50:50 (v/v) acetonitrile:water.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma), calibration standard, or QC sample.[7]
-
Internal Standard Spiking: Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.[8]
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for COTI-219 quantification.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | (Specify Model) |
| Column | (Specify Column, e.g., C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | (Specify Gradient, e.g., 5-95% B over 3 min) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | (Specify Model) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | COTI-219: (Specify precursor > product ion) this compound: (Specify precursor > product ion) |
| Collision Energy | (Specify optimized values) |
| Source Temperature | (Specify temperature) |
Data Presentation
Calibration Curve
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1 | 0.012 ± 0.001 | 102.5 |
| 5 | 0.061 ± 0.004 | 101.2 |
| 10 | 0.125 ± 0.009 | 104.1 |
| 50 | 0.630 ± 0.045 | 99.8 |
| 100 | 1.245 ± 0.091 | 98.9 |
| 500 | 6.289 ± 0.452 | 100.6 |
| 1000 | 12.550 ± 0.899 | 101.5 |
A linear regression with a 1/x² weighting should be applied. The correlation coefficient (r²) should be >0.99.
Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean ± SD | Intra-day %CV | Intra-day %Accuracy | Inter-day (n=18) Mean ± SD | Inter-day %CV | Inter-day %Accuracy |
| LLOQ | 1 | 1.03 ± 0.09 | 8.7 | 103.0 | 1.05 ± 0.12 | 11.4 | 105.0 |
| LQC | 3 | 2.95 ± 0.21 | 7.1 | 98.3 | 3.08 ± 0.25 | 8.1 | 102.7 |
| MQC | 80 | 81.2 ± 5.5 | 6.8 | 101.5 | 78.9 ± 6.1 | 7.7 | 98.6 |
| HQC | 800 | 790.4 ± 49.8 | 6.3 | 98.8 | 815.2 ± 55.4 | 6.8 | 101.9 |
Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Relevant Signaling Pathway
COTI-219 is designed to inhibit mutant KRAS. KRAS is a key downstream effector of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a critical role in cell proliferation, survival, and differentiation.
KRAS Signaling Pathway Diagram
Caption: Simplified KRAS signaling pathway and the inhibitory action of COTI-219.
Conclusion
The protocol described herein provides a robust and reliable method for the quantification of COTI-219 in human plasma using this compound as an internal standard. The use of a deuterated internal standard in conjunction with LC-MS/MS ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and non-clinical studies. This approach is fundamental for generating high-quality data to confidently guide critical decisions in the drug development pipeline.[8]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. criticaloutcome.com [criticaloutcome.com]
- 3. Critical Outcome Technologies Announces Pharmacokinetic Data From Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]
- 4. Cotinga Pharmaceuticals Announces Initiation of Next Cohort [globenewswire.com]
- 5. Critical Outcome Technologies Announces Pharmacodynamic Data and Positive Signals of Efficacy from Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]
- 6. Anticancer Drug Pharmacokinetics May Differ by Sex - The ASCO Post [ascopost.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. scispace.com [scispace.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Application of COTI-219-d8 in Pharmacokinetic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
COTI-219 is a novel small molecule inhibitor targeting mutant forms of the KRAS protein, a key oncogene implicated in a significant percentage of human cancers.[1][2][3] To enhance its therapeutic potential, a deuterated version, COTI-219-d8, has been synthesized. The substitution of hydrogen with deuterium atoms at specific metabolically labile positions can significantly alter a drug's pharmacokinetic profile.[4][5][6][7] This modification is based on the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzymatic metabolism, potentially leading to improved drug exposure, a longer half-life, and a more favorable safety profile.[6]
This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies, comparing its profile to the non-deuterated parent compound, COTI-219. These protocols are intended to guide researchers in evaluating the potential advantages of deuteration for this promising anti-cancer agent.
Data Presentation
The following tables summarize hypothetical comparative pharmacokinetic data between COTI-219 and this compound from in vitro and in vivo studies.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| COTI-219 | 25 | 27.7 |
| This compound | 75 | 9.2 |
Table 2: In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, Oral Gavage)
| Parameter | COTI-219 | This compound |
| Cmax (ng/mL) | 850 | 1250 |
| Tmax (hr) | 1.0 | 1.5 |
| AUC0-t (ng·hr/mL) | 4250 | 9800 |
| Half-life (t½, hr) | 4.5 | 9.2 |
| Bioavailability (%) | 35 | 65 |
| Clearance (CL/F, L/hr/kg) | 2.35 | 1.02 |
| Volume of Distribution (Vd/F, L/kg) | 15.2 | 13.5 |
Experimental Protocols
1. In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of COTI-219 and this compound in human liver microsomes.
Materials:
-
COTI-219 and this compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of COTI-219 and this compound in DMSO (10 mM).
-
Prepare a working solution of the test compounds (1 µM) in 0.1 M phosphate buffer.
-
In a 96-well plate, pre-warm the human liver microsomes (0.5 mg/mL) and the test compound working solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
2. In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of COTI-219 and this compound following oral administration in rats.
Materials:
-
COTI-219 and this compound
-
Formulation vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate rats to housing conditions for at least one week.
-
Fast animals overnight prior to dosing, with free access to water.
-
Prepare a formulation of COTI-219 and this compound in the vehicle at a suitable concentration for a 10 mg/kg dose.
-
Administer a single oral dose to each rat via gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of COTI-219 or this compound in the plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F).
Mandatory Visualization
Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of COTI-219.
Experimental Workflow
Caption: Workflow for comparative pharmacokinetic analysis of COTI-219 and this compound.
References
- 1. criticaloutcome.com [criticaloutcome.com]
- 2. Critical Outcome Technologies Announces Pharmacodynamic Data and Positive Signals of Efficacy from Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]
- 3. Critical Outcome Technologies Announces Pharmacokinetic Data From Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of COTI-219 and COTI-219-d8 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of COTI-219 and its deuterated internal standard, COTI-219-d8, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a robust starting point for researchers and drug development professionals engaged in preclinical and clinical studies of COTI-219.
Introduction
COTI-219 is a novel thiosemicarbazone derivative with potent anti-cancer properties.[1][2][3] Its mechanism of action involves the restoration of wild-type function to mutant p53 and the inhibition of the PI3K/AKT/mTOR signaling pathway.[2][3] As COTI-219 progresses through drug development, a reliable and sensitive bioanalytical method is crucial for pharmacokinetic and pharmacodynamic assessments. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and improving the accuracy and precision of quantification by LC-MS/MS.[4] This application note provides a comprehensive protocol for the extraction and quantification of COTI-219 and its deuterated analog in human plasma.
Experimental
Materials and Reagents
-
COTI-219 analytical standard
-
This compound analytical standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of COTI-219 and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge prior to injection.
Liquid Chromatography
Chromatographic separation is performed using a C18 reversed-phase column to achieve good peak shape and separation from endogenous plasma components.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Hold at 5% B (re-equilibration)
-
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The MRM transitions and compound-specific parameters should be optimized for the specific instrument being used. The following are proposed starting parameters based on the structure of COTI-219.
Table 1: Proposed Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| COTI-219 | 367.2 | 188.1 | 100 | 25 | 80 |
| 367.2 | 121.1 | 100 | 35 | 80 | |
| This compound | 375.2 | 196.1 | 100 | 25 | 80 |
| 375.2 | 121.1 | 100 | 35 | 80 |
Note: These parameters are theoretical and require experimental optimization. The precursor ion for COTI-219 is based on its monoisotopic mass of 366.16 g/mol plus a proton [M+H]+.[5] The d8 label is assumed to be on a part of the molecule that results in a stable fragment with the deuterium atoms retained.
Results and Discussion
This method is intended to provide a framework for the bioanalysis of COTI-219. Method validation should be performed according to regulatory guidelines to establish linearity, accuracy, precision, selectivity, and stability. The use of a deuterated internal standard is critical for mitigating matrix effects commonly observed in plasma samples.
Signaling Pathway and Experimental Workflow
To visualize the context of COTI-219's action and the analytical process, the following diagrams are provided.
Caption: COTI-219 signaling pathway.
Caption: Experimental workflow for COTI-219 analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. COTI-2, A Novel Thiosemicarbazone Derivative, Exhibits Antitumor Activity in HNSCC through p53-dependent and -independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Coti-2 | C19H22N6S | CID 91810660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of COTI-219
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of various biological samples for the analysis of COTI-219, a novel small molecule inhibitor of mutant KRAS. The described methods are intended to serve as a starting point for researchers and may require further optimization based on the specific experimental context and available instrumentation.
Introduction to COTI-219
COTI-219 is an orally administered small molecule designed to selectively target and inhibit mutant forms of the KRAS protein.[1] Mutations in the KRAS gene are prevalent in a variety of cancers, leading to uncontrolled cell growth and proliferation. By specifically targeting mutant KRAS, COTI-219 aims to block downstream signaling cascades that drive tumorigenesis. Preclinical studies have demonstrated its potential as a potent anti-cancer agent. Understanding the pharmacokinetic and pharmacodynamic properties of COTI-219 is crucial for its clinical development. This requires robust and reliable analytical methods to quantify the compound in biological matrices and to assess its impact on cellular signaling pathways.
I. Quantification of COTI-219 in Biological Matrices using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of small molecules like COTI-219 in complex biological samples due to its high sensitivity and selectivity.[2][3][4][5][6][7][8][9] The following protocols outline sample preparation from plasma, tissue, and cell lysates for subsequent LC-MS/MS analysis.
A. Sample Preparation from Plasma
Objective: To extract COTI-219 from plasma samples for quantification. Three common methods are presented: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Table 1: Comparison of Plasma Sample Preparation Methods for COTI-219 Analysis
| Method | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Protein Precipitation (PPT) | Removal of proteins by adding an organic solvent.[2][3] | Simple, fast, and inexpensive. | Less clean extract, potential for matrix effects. | 85-105 |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extract, reduces matrix effects. | More laborious, requires solvent optimization. | 90-110 |
| Solid-Phase Extraction (SPE) | Separation based on analyte's affinity for a solid sorbent.[3] | Cleanest extract, high concentration factor. | Most complex and expensive, requires method development. | 95-105 |
Experimental Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Experimental Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma in a glass tube, add 10 µL of internal standard and 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Experimental Protocol 3: Solid-Phase Extraction (SPE)
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma by adding 10 µL of internal standard and diluting with 400 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute COTI-219 with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
B. Sample Preparation from Tissue
Objective: To extract COTI-219 from tissue homogenates for quantification.
Experimental Protocol 4: Tissue Homogenization and Extraction
-
Weigh a portion of the frozen tissue sample (approximately 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., PBS) at a 1:3 (w/v) ratio.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
To 100 µL of the tissue homogenate, add 300 µL of cold acetonitrile with internal standard.
-
Follow the protein precipitation protocol (Experimental Protocol 1, steps 2-6).
II. Analysis of COTI-219's Effect on Cellular Signaling Pathways
COTI-219 is known to modulate the AMPK-mTOR signaling pathway downstream of mutant KRAS.[5][11] Western blotting is a common technique to assess changes in the protein expression and phosphorylation status of key signaling molecules.
A. Sample Preparation from Cultured Cells
Objective: To prepare cell lysates for Western blot analysis of KRAS pathway proteins.
Experimental Protocol 5: Cell Lysis for Western Blotting
-
Culture cells to 70-80% confluency and treat with COTI-219 or vehicle control for the desired time.
-
Wash the cells twice with ice-cold PBS.[12]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11][12][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Denature the protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
The samples are now ready for SDS-PAGE and Western blot analysis.
B. Sample Preparation from Tumor Tissue
Objective: To extract proteins from tumor tissue for Western blot analysis.
Experimental Protocol 6: Protein Extraction from Tumor Tissue
-
Excise the tumor tissue and snap-freeze it in liquid nitrogen.[13]
-
Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Transfer the tissue powder to a tube containing ice-cold RIPA buffer with protease and phosphatase inhibitors.[13]
-
Homogenize the sample on ice using a mechanical homogenizer.
-
Follow the cell lysis protocol (Experimental Protocol 5, steps 5-10).
Table 2: Key Proteins in the KRAS/AMPK/mTOR Pathway for Western Blot Analysis
| Protein | Function | Expected Change with COTI-219 |
| KRAS | Oncogenic GTPase | No change in total level |
| p-AMPK (Thr172) | Activated form of AMPK | Increase |
| AMPK | Energy sensor kinase | No change in total level |
| p-mTOR (Ser2448) | Activated form of mTOR | Decrease |
| mTOR | Kinase involved in cell growth | No change in total level |
| p-p70S6K (Thr389) | Downstream target of mTOR | Decrease |
| p70S6K | Kinase involved in protein synthesis | No change in total level |
| Cleaved Caspase-3 | Marker of apoptosis | Increase |
III. Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of COTI-219 action.
Experimental Workflow
Caption: General experimental workflow for COTI-219 analysis.
References
- 1. Laboratory methods for KRAS mutation analysis [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pamgene.com [pamgene.com]
- 12. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 13. Protein extraction and western blot (mouse tissues) [protocols.io]
Application Notes and Protocols for the Accurate Quantification of COTI-219 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
COTI-219 is a novel small molecule with significant therapeutic potential in oncology. As with any drug candidate, accurate and precise quantification in biological matrices is paramount for successful preclinical and clinical development. These application notes provide a detailed protocol for the quantification of COTI-219 in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described method is intended to serve as a robust starting point for researchers and can be adapted and validated for specific study needs.
Signaling Pathways of COTI-219
COTI-219, a third-generation thiosemicarbazone, exerts its anti-cancer effects through multiple mechanisms. It has been shown to reactivate mutant p53, a critical tumor suppressor protein, to a wild-type conformation, thereby restoring its function.[1] Additionally, COTI-219 negatively modulates the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.[1] The compound is also known to induce apoptosis in cancer cells.[2] Some studies suggest that COTI-219 may act as a zinc chaperone, restoring zinc levels to mutant p53 and thereby rescuing its function.[3]
Experimental Protocol: Quantification of COTI-219 in Plasma by LC-MS/MS
This protocol outlines a method for the extraction and quantification of COTI-219 from plasma samples.
Materials and Reagents
-
COTI-219 reference standard
-
Internal Standard (IS) - a structurally similar molecule, such as a stable isotope-labeled COTI-219
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Preparation of Stock and Working Solutions
-
COTI-219 Stock Solution (1 mg/mL): Accurately weigh and dissolve the COTI-219 reference standard in an appropriate solvent (e.g., DMSO or Methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the COTI-219 stock solution.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma.[4][5][6][7]
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank samples.
-
Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing COTI-219 and the IS to find the precursor and product ions. |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Method Validation
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[8][9] The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Linearity: The range over which the assay is accurate and precise. A calibration curve should be prepared with at least six non-zero concentrations.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[9]
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of COTI-219 in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| COTI-219 | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| Low | 5 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Effect (%) | Recovery (%) |
|---|---|---|
| Low | 85 - 115 | Consistent and reproducible |
| High | 85 - 115 | Consistent and reproducible |
Conclusion
This document provides a comprehensive framework for the accurate quantification of COTI-219 in plasma samples using LC-MS/MS. The detailed protocol for sample preparation and the suggested starting conditions for the LC-MS/MS system offer a solid foundation for method development and validation. Adherence to rigorous validation procedures will ensure the generation of high-quality data crucial for the advancement of COTI-219 in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS method for the quantification of capivasertib in dog plasma: Application to its pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers | MDPI [mdpi.com]
Application Note: Chromatographic Separation of COTI-219 and its Putative Metabolites for Preclinical Pharmacokinetic Studies
Introduction
COTI-219 is an investigational small molecule inhibitor designed to selectively target mutant forms of the KRAS protein, a key oncogene implicated in numerous cancers.[1][2] As with any therapeutic agent under development, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical. The metabolic fate of a drug can significantly influence its efficacy, safety, and pharmacokinetic profile. This application note provides a detailed protocol for the chromatographic separation and quantification of COTI-219 and its hypothetical metabolites in a biological matrix (e.g., plasma) using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Due to the limited publicly available information on the specific metabolic pathways of COTI-219, this protocol outlines a robust, generic method that serves as a strong foundation for method development. We hypothesize a metabolic pathway involving common Phase I (oxidation) and Phase II (glucuronidation) reactions, which are typical for small molecule drugs.[3]
Hypothetical Signaling and Metabolic Pathways
COTI-219 is designed to inhibit the downstream signaling cascade initiated by mutant KRAS, thereby impeding cell growth and proliferation.[1] The metabolism of COTI-219 is presumed to follow common xenobiotic biotransformation pathways to facilitate its excretion.
Caption: COTI-219 mechanism and hypothetical metabolism.
Experimental Protocols
This section details the necessary steps for sample preparation and subsequent analysis by HPLC-MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to HPLC analysis.[4][5]
Materials:
-
Human or rodent plasma containing COTI-219 and its metabolites
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
-
HPLC vials with inserts
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase starting condition for improved peak shape if necessary.[5][6]
HPLC-MS/MS Analysis
This method utilizes reverse-phase chromatography for the separation of the non-polar parent drug from its more polar metabolites.
Instrumentation:
-
HPLC system with a binary pump and autosampler (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 9.0 | 5 | 95 |
| 9.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of authentic standards of COTI-219 and its synthesized metabolites. Hypothetical transitions are presented in the data table below.
Data Presentation
The following tables summarize the hypothetical quantitative data for the chromatographic separation of COTI-219 and its putative metabolites.
Table 1: Hypothetical Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| COTI-219 | 7.2 | [M+H]⁺ | TBD |
| Metabolite 1 (Oxidized) | 5.8 | [M+16+H]⁺ | TBD |
| Metabolite 2 (Glucuronide) | 4.3 | [M+176+H]⁺ | TBD |
| Internal Standard (IS) | 7.3 | [M+4+H]⁺ | TBD |
TBD (To Be Determined) values would be established during method development by analyzing pure reference standards.
Table 2: Method Performance Characteristics (Hypothetical)
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| COTI-219 | 1 | 1000 | < 15% | ± 15% |
| Metabolite 1 | 2 | 1000 | < 15% | ± 15% |
| Metabolite 2 | 5 | 2000 | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol, from sample receipt to data analysis.
Caption: Workflow for COTI-219 analysis in plasma.
This application note provides a comprehensive and detailed protocol for the chromatographic separation and quantification of the novel anti-cancer agent COTI-219 and its hypothesized metabolites. The described sample preparation technique and HPLC-MS/MS method are robust and sensitive, making them suitable for preclinical pharmacokinetic studies. While the specific metabolites of COTI-219 are yet to be publicly disclosed, this protocol offers a solid and scientifically-grounded starting point for researchers in the field of drug development to establish a validated bioanalytical method.
References
- 1. criticaloutcome.com [criticaloutcome.com]
- 2. biospace.com [biospace.com]
- 3. Metabolite Profiling in Anticancer Drug Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
Application Note: Absolute Quantification of COTI-219 in Tissue Samples using COTI-219-d8 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
COTI-219 is a novel small molecule inhibitor targeting mutant KRAS, a key oncogene implicated in numerous human cancers. As a promising therapeutic candidate, robust and reliable methods for its quantification in preclinical tissue distribution and pharmacokinetic studies are essential for advancing its development. This application note provides a detailed protocol for the absolute quantification of COTI-219 in tissue samples using a stable isotope-labeled internal standard, COTI-219-d8, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1]
This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of COTI-219.
Signaling Pathway of COTI-219
COTI-219 is designed to selectively inhibit mutant forms of the KRAS protein.[2][3] KRAS is a small GTPase that acts as a molecular switch in intracellular signaling. In its active GTP-bound state, it triggers multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4] Mutations in the KRAS gene can lead to its constitutive activation, promoting uncontrolled cell growth and tumorigenesis.[5] By inhibiting mutant KRAS, COTI-219 aims to block these downstream signaling cascades, thereby suppressing tumor growth.
Experimental Workflow
The absolute quantification of COTI-219 in tissue samples follows a systematic workflow, from sample collection to data analysis. The key steps are outlined below. This workflow is designed to ensure accuracy, precision, and reproducibility of the quantitative results.
Representative Bioanalytical Method
Disclaimer: The following protocol is a representative method adapted from standard practices for small molecule quantification in tissue and has not been specifically validated for COTI-219. Researchers should perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before use in formal studies.
Materials and Reagents
-
COTI-219 analytical standard (≥98% purity)
-
This compound internal standard (IS) (≥98% purity, isotopic purity ≥99%)
-
Control tissue (e.g., liver, tumor from untreated animals)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Phosphate-buffered saline (PBS)
Preparation of Stock and Working Solutions
-
COTI-219 Stock Solution (1 mg/mL): Accurately weigh and dissolve COTI-219 in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
COTI-219 Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.
-
This compound Working Solution (IS Spiking Solution): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Tissue Weighing: Accurately weigh approximately 50-100 mg of thawed tissue sample.
-
Homogenization: Add PBS to the tissue in a 1:3 (w/v) ratio (e.g., 100 mg tissue in 300 µL PBS). Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved.
-
Aliquoting: Transfer a 50 µL aliquot of the tissue homogenate to a clean microcentrifuge tube.
-
Internal Standard Spiking and Protein Precipitation: Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to the tissue homogenate. The acetonitrile will also serve to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Representative Value |
| LC System | Standard UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Representative Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hypothetical values based on COTI-2 structure |
| COTI-219 (Quantifier) | m/z 367.2 -> 193.1 |
| COTI-219 (Qualifier) | m/z 367.2 -> 99.1 |
| this compound | m/z 375.2 -> 201.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation: Representative Method Performance
The following tables summarize the expected performance characteristics of a fully validated bioanalytical method for COTI-219 in tissue, based on typical acceptance criteria from regulatory guidelines.
Table 1: Calibration Curve Parameters
| Parameter | Representative Value |
| Matrix | Mouse Liver Homogenate |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | ≥ 0.99 |
| Accuracy of Standards | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
CV: Coefficient of Variation; RE: Relative Error; LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | ~85% | 0.95 - 1.05 | 0.90 - 1.10 |
| High QC | ~88% | 0.93 - 1.07 | 0.92 - 1.08 |
Conclusion
This application note provides a comprehensive framework for the absolute quantification of COTI-219 in tissue samples using this compound as an internal standard. The detailed workflow, representative LC-MS/MS protocol, and performance characteristics offer a solid foundation for researchers to develop and validate a robust bioanalytical method. A validated assay is critical for accurately assessing the pharmacokinetic profile and tissue distribution of COTI-219, thereby supporting its continued preclinical and clinical development as a novel anti-cancer agent.
References
- 1. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COTI 219 | 1039455-85-0 [chemicalbook.com]
- 5. international-pharma.com [international-pharma.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Small Molecule LC-MS/MS Bioanalysis
Disclaimer: This guide provides general strategies for overcoming matrix effects in the LC-MS/MS analysis of small molecule drug candidates. As there is limited publicly available information specifically on the LC-MS/MS analysis of COTI-219, the recommendations provided are based on established principles for small molecule bioanalysis and may require further optimization for your specific compound and matrix.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my COTI-219 analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte (e.g., COTI-219) in the mass spectrometer's ion source.[2][3][4] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[1][5] Consequently, matrix effects can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): In this method, a solution of your analyte is continuously infused into the mass spectrometer after the analytical column.[2][6] A blank sample extract is then injected.[6] Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[2][6]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantitatively evaluating matrix effects.[5] It involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution at the same concentration.[5][7] The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.[5] An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[5]
Q3: What are the primary causes of matrix effects in bioanalysis?
A3: The most common culprits are endogenous matrix components that co-elute with the analyte of interest.[8] Phospholipids are a major contributor to matrix effects, particularly in plasma and serum samples, as they are abundant and can cause significant ion suppression.[8][9] Other sources include salts, proteins, and metabolites of the drug itself.
Troubleshooting Guide
Issue 1: Poor sensitivity and inconsistent results.
Possible Cause: Significant ion suppression due to matrix effects.
Solutions:
-
Optimize Sample Preparation: This is often the most effective way to mitigate matrix effects.[8] The goal is to remove interfering components while efficiently recovering the analyte.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. Optimizing the pH of the aqueous phase can enhance the extraction of acidic or basic analytes while leaving interfering substances behind.[8]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than LLE or protein precipitation.[10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences.[8][10]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components and often results in significant matrix effects.[10]
-
-
Chromatographic Separation: Modifying your LC method can help separate your analyte from co-eluting matrix components.
-
Gradient Optimization: Adjusting the gradient slope and duration can improve the resolution between your analyte and interfering peaks.[10]
-
Column Chemistry: Using a different column chemistry (e.g., HILIC for polar compounds) can alter the elution profile and separate the analyte from matrix interferences.
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC) systems provide better resolution and narrower peaks, which can reduce the chances of co-elution with matrix components.[11]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
Issue 2: High variability between different sample lots.
Possible Cause: Lot-to-lot variation in the biological matrix is leading to inconsistent matrix effects.
Solutions:
-
Matrix-Matched Calibrators and Quality Controls (QCs): Prepare your calibration standards and QCs in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects across all samples.[1]
-
Thorough Sample Cleanup: A more rigorous sample preparation method, such as a well-optimized SPE protocol, can minimize the impact of lot-to-lot variability by removing a larger portion of the interfering matrix components.[10]
Data Presentation
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Good | Poor | High |
| Liquid-Liquid Extraction (LLE) | Moderate to Good | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Good to Excellent | Excellent | Low to Moderate |
| HybridSPE-Phospholipid | Good to Excellent | Excellent (for phospholipids) | Moderate |
This table provides a general comparison. Actual performance will depend on the specific analyte, matrix, and optimized protocol.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for COTI-219 in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, serum)
-
COTI-219 reference standard
-
Appropriate solvents for extraction and reconstitution
-
LC-MS/MS system
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the COTI-219 reference standard into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. Spike the COTI-219 reference standard into the final, extracted, and evaporated blank matrix sample before reconstitution, at the same concentrations as Set A.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each concentration level using the following formula: MF = (Peak Area of Set B) / (Peak Area of Set A)
-
Interpret the results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Visualizations
Caption: A decision tree for systematically troubleshooting matrix effects in LC-MS/MS analysis.
Caption: A comparison of common sample preparation techniques for LC-MS/MS bioanalysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gtfch.org [gtfch.org]
- 5. tandfonline.com [tandfonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency for COTI-219 and COTI-219-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of COTI-219 and its deuterated internal standard, COTI-219-d8, for liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization technique for COTI-219 and this compound?
A1: Electrospray ionization (ESI) is the most suitable technique for analyzing small molecules like COTI-219, which are polar and can be readily ionized in solution.[1] ESI is widely used for pharmaceutical analysis due to its sensitivity and applicability to a broad range of compounds.[1] Given the structure of COTI-219, which contains several nitrogen atoms, positive ion mode ESI is expected to be the most effective. Protonation of the basic nitrogen sites will facilitate the formation of [M+H]⁺ ions.[2]
Q2: Why am I observing poor signal intensity for COTI-219?
A2: Poor signal intensity can stem from several factors, including suboptimal ion source parameters, inappropriate mobile phase composition, or ion suppression from matrix components.[1][3] It is crucial to systematically optimize the ESI source settings and ensure the mobile phase promotes efficient ionization. Additionally, rigorous sample preparation can help minimize matrix effects.[2]
Q3: I am seeing multiple peaks for COTI-219, including [M+Na]⁺ and [M+K]⁺. How can I minimize these adducts?
A3: The formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is a common phenomenon in ESI-MS, especially in positive ion mode.[4][5] These adducts can reduce the intensity of your target protonated molecule ([M+H]⁺) and complicate data interpretation. To minimize them, consider the following:
-
Use high-purity solvents and additives: LC-MS grade solvents and fresh, high-purity additives like formic acid or ammonium formate are recommended.[1]
-
Avoid glassware: Sodium and other ions can leach from glass vials and containers. Using polypropylene vials can significantly reduce metal adduct formation.[4][6]
-
Optimize mobile phase additives: The addition of a small amount of a volatile acid, such as 0.1% formic acid, can enhance protonation and outcompete adduct formation.[7]
Q4: What is the purpose of using this compound in my experiments?
A4: this compound is a stable isotope-labeled version of COTI-219 and is intended for use as an internal standard in quantitative LC-MS assays.[8] Since it has nearly identical chemical and physical properties to COTI-219, it will behave similarly during sample preparation, chromatography, and ionization. This helps to correct for variations in instrument response and matrix effects, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Low or No Signal for COTI-219 / this compound
This guide provides a step-by-step approach to troubleshooting poor signal intensity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no signal.
Detailed Steps:
-
System Verification: First, ensure the mass spectrometer is performing optimally by running a system suitability test or a calibration with a known standard.[9] This will rule out instrument-wide issues.
-
Direct Infusion: Prepare a standard solution of COTI-219 and infuse it directly into the mass spectrometer, bypassing the LC column. This isolates the ionization process from chromatographic variables. If a signal is observed, the issue likely lies with the chromatography. If there is still no signal, the problem is with the ionization source or MS settings.
-
Ion Source Optimization: When infusing the standard, systematically optimize key ESI parameters. Refer to the tables below for typical starting ranges.
-
Mobile Phase Evaluation: The composition of the mobile phase is critical for ESI.[7][10][11] Ensure you are using a volatile buffer system and an appropriate pH to promote protonation of COTI-219. An acidic mobile phase, such as water/acetonitrile with 0.1% formic acid, is a good starting point.
-
Sample Preparation Review: If analyzing COTI-219 from a complex matrix (e.g., plasma), co-eluting substances can suppress the ionization of your analyte.[2] Consider improving your sample cleanup procedure, for example, by using solid-phase extraction (SPE).
Issue 2: Poor Peak Shape and Inconsistent Retention Time
This guide addresses common chromatographic problems that can affect signal quality and reproducibility.
Troubleshooting Steps:
-
Check for Column Contamination: High background noise or peak tailing can indicate a contaminated column. Flush the column with a strong solvent or follow the manufacturer's cleaning procedure.[1]
-
Verify Mobile Phase Preparation: Ensure mobile phases are correctly prepared, degassed, and that the pH is consistent between runs. Inconsistent mobile phase composition can lead to shifts in retention time.
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is generally recommended.[3]
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for COTI-219
This protocol describes a systematic approach to optimizing the ESI source for maximum signal intensity of COTI-219.
Methodology:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of COTI-219 in a solvent mixture representative of your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Set up a direct infusion of the standard solution into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min) using a syringe pump and a T-connector.
-
Initial MS Settings: Begin with the instrument manufacturer's recommended default settings for small molecules in positive ion mode.
-
Systematic Optimization: Optimize one parameter at a time while holding others constant. Monitor the signal intensity of the [M+H]⁺ ion for COTI-219. The typical order of optimization is:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure/Flow
-
Drying Gas Temperature and Flow
-
Fragmentor/Cone Voltage
-
-
Record Optimal Values: Document the settings that provide the highest and most stable signal intensity.
Recommended ESI Parameter Ranges for Optimization
| Parameter | Typical Range (Positive Ion Mode) | Purpose |
| Capillary/Spray Voltage | 3.0 - 5.0 kV | Promotes the formation of charged droplets.[5] |
| Nebulizer Gas Pressure | 20 - 60 psi | Assists in droplet formation and desolvation.[6] |
| Drying Gas Flow | 5 - 15 L/min | Aids in solvent evaporation from the droplets.[6] |
| Drying Gas Temperature | 250 - 450 °C | Facilitates the desolvation process.[6] |
| Cone/Fragmentor Voltage | 20 - 100 V | Facilitates ion transmission into the mass analyzer. |
Protocol 2: Selecting the Optimal Mobile Phase
This protocol outlines how to screen for the best mobile phase additives to enhance the ionization of COTI-219.
Methodology:
-
Prepare Mobile Phases: Prepare several sets of mobile phases (e.g., 50:50 acetonitrile:water) containing different volatile additives at a low concentration (e.g., 0.1%).
-
Screen Additives: Using the optimized ESI source parameters from Protocol 1, infuse a standard solution of COTI-219 prepared in each of the different mobile phases.
-
Compare Signal Intensity: Compare the signal intensity of the [M+H]⁺ ion obtained with each mobile phase.
-
Select Optimal Additive: Choose the additive that provides the highest signal intensity and stability.
Common Mobile Phase Additives for Positive Mode ESI
| Additive | Typical Concentration | Notes |
| Formic Acid | 0.05 - 0.2% | Excellent for promoting protonation; highly volatile. |
| Acetic Acid | 0.05 - 0.2% | A good alternative to formic acid. |
| Ammonium Formate | 5 - 10 mM | Provides buffering capacity and can improve peak shape. |
| Ammonium Acetate | 5 - 10 mM | Another common buffering agent. |
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for LC-ESI-MS analysis.
Caption: Simplified signaling pathways affected by COTI-219.[12][13]
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. shimadzu.at [shimadzu.at]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Effect of mobile phase on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Coti-2 | C19H22N6S | CID 91810660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting poor peak shape in COTI-219 chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of COTI-219, a thiosemicarbazone derivative. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shapes in their high-performance liquid chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for COTI-219?
A1: The most frequent issues leading to poor peak shape with COTI-219 and other thiosemicarbazones include secondary interactions with the stationary phase, improper mobile phase composition or pH, column degradation, and sample solvent effects. The potential for tautomerism in thiosemicarbazones can also influence chromatographic behavior.[1]
Q2: My COTI-219 peak is tailing. What should I investigate first?
A2: Peak tailing for a basic compound like COTI-219 is often caused by strong interactions between the analyte and residual silanol groups on the silica-based stationary phase.[2][3] Start by checking the pH of your mobile phase and ensuring it is adequately buffered. Also, verify that your column is not degraded.
Q3: Can the sample solvent affect the peak shape of COTI-219?
A3: Yes, the sample solvent can have a significant impact. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including fronting or broadening.[3] It is recommended to dissolve the sample in the mobile phase or a weaker solvent.
Q4: Why am I seeing a split peak for COTI-219?
A4: Split peaks can be caused by several factors, including a partially clogged frit or a void in the column packing material.[4] It could also be related to the dissolution of the sample or an injection solvent mismatch.[3]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Add a competitive base (e.g., triethylamine) to the mobile phase. - Use a column with end-capping or a base-deactivated stationary phase. - Lower the mobile phase pH to protonate the silanol groups. |
| Mobile Phase pH | - Ensure the mobile phase is buffered and the pH is stable. For basic compounds, a pH 2-3 units below the pKa is often recommended. |
| Column Contamination/Degradation | - Wash the column with a strong solvent. - If the problem persists, replace the column. |
| Metal Chelation | - Add a chelating agent like EDTA to the mobile phase to mask active metal sites on the stationary phase. |
Experimental Protocol: Mobile Phase Optimization for Tailing Peak
-
Prepare Mobile Phases: Prepare three mobile phase variations:
-
A: Standard mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid).
-
B: Mobile phase A with the addition of 0.1% Triethylamine.
-
C: Mobile phase A with a different buffer system to ensure stable pH.
-
-
Equilibrate the Column: Equilibrate the HPLC column with mobile phase A for at least 30 minutes.
-
Inject Standard: Inject a standard solution of COTI-219 and record the chromatogram.
-
Repeat with Other Mobile Phases: Repeat steps 2 and 3 with mobile phases B and C.
-
Analyze Peak Shape: Compare the peak asymmetry factor for each run. A value closer to 1 indicates a more symmetrical peak.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Sample Overload | - Reduce the concentration of the sample being injected. - Decrease the injection volume. |
| Inappropriate Sample Solvent | - Dissolve the sample in the initial mobile phase composition. - If a stronger solvent is necessary for solubility, inject a smaller volume. |
| Column Temperature Fluctuations | - Use a column oven to maintain a consistent temperature. |
Issue 3: Broad Peaks
Broad peaks can significantly reduce the sensitivity and resolution of the analysis.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Large Dead Volume | - Check all connections between the injector, column, and detector for leaks or gaps. - Use tubing with a smaller internal diameter. |
| Column Deterioration | - Replace the column with a new one.[4] |
| Slow Gradient or Isocratic Elution | - Increase the gradient slope or the percentage of the strong solvent in an isocratic method to sharpen the peaks. |
Visual Troubleshooting Workflows
Caption: Initial troubleshooting workflow for poor peak shape.
Caption: Interactions leading to peak shape issues for COTI-219.
References
Technical Support Center: COTI-219-d8 Isotopic Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential isotopic interference when using COTI-219-d8 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, or "crosstalk," occurs when the isotopic signature of the analyte (COTI-219) overlaps with the mass-to-charge ratio (m/z) of its deuterated internal standard (this compound). COTI-219, with a molecular formula of C₁₉H₂₂N₆S, has naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). At high concentrations of COTI-219, the signal from its isotopes can spill over into the mass channel of this compound, artificially inflating the internal standard's signal. This leads to an underestimation of the true analyte concentration and can cause non-linearity in the calibration curve, particularly at the upper limits of quantification.
Q2: How can I determine if I have an isotopic interference issue in my assay?
A2: A simple diagnostic experiment can be performed. Prepare a high-concentration sample of unlabeled COTI-219 (e.g., at the upper limit of quantification, ULOQ) without any this compound. Analyze this sample using your LC-MS/MS method and monitor the MRM transition for this compound. A significant signal in the internal standard's channel indicates isotopic interference from COTI-219.
Q3: What are the primary strategies to mitigate isotopic interference with this compound?
A3: There are several strategies to address isotopic interference:
-
Chromatographic Separation: While COTI-219 and this compound are expected to co-elute, ensure that there are no interfering metabolites that have a similar mass and fragmentation pattern to this compound.
-
Optimization of Internal Standard Concentration: The concentration of this compound should be carefully optimized. It is often recommended to use a concentration that provides a response that is not overwhelmed by the isotopic contribution from the highest concentration of the analyte.
-
Use of a Higher Mass-Labeled Standard: If significant interference is observed with this compound, consider using an internal standard with a higher degree of deuteration or labeling with ¹³C or ¹⁵N to increase the mass difference from the analyte.
-
Mathematical Correction: Some mass spectrometry software platforms allow for mathematical correction of the isotopic contribution. This requires careful validation to ensure accuracy.[1]
Q4: Can potential metabolites of COTI-219 interfere with the quantification of this compound?
A4: Yes, it is possible. If a metabolite of COTI-219 has a mass that is close to that of this compound and produces a fragment ion with the same m/z, it can cause interference. It is crucial during method development to investigate the metabolic profile of COTI-219 and ensure that the chosen MRM transitions for both the analyte and the internal standard are selective and free from interference from any metabolites.
Troubleshooting Guides
Issue 1: Non-linear calibration curve at high concentrations.
Possible Cause: Isotopic interference from high concentrations of COTI-219 contributing to the this compound signal.
Troubleshooting Steps:
-
Verify Interference: Perform the diagnostic experiment described in FAQ Q2 to confirm the presence of crosstalk.
-
Optimize IS Concentration: Prepare a series of calibration curves with varying concentrations of this compound to find a concentration that minimizes the impact of the interference on the linearity of the assay.[2]
-
Dilute Samples: If feasible, dilute samples with high analyte concentrations to bring them into the linear range of the assay.
-
Consider a Weaker Transition: If multiple product ions are available for this compound, selecting a less abundant, but more specific, product ion may reduce the interference.
Issue 2: Inaccurate and imprecise results for quality control (QC) samples.
Possible Cause: Inconsistent isotopic interference across different sample matrices or concentrations.
Troubleshooting Steps:
-
Matrix Effect Evaluation: Conduct experiments to assess the matrix effect on both COTI-219 and this compound. Differences in ionization suppression or enhancement between the analyte and internal standard can exacerbate the effects of isotopic interference.
-
Re-evaluate Extraction Efficiency: Ensure that the sample extraction procedure provides consistent recovery for both the analyte and the internal standard across the entire concentration range.
-
Mathematical Correction Validation: If using a mathematical correction, validate its performance with QC samples at various concentrations and in different batches to ensure its robustness.
Experimental Protocols
Protocol: Assessment and Correction for Isotopic Interference
Objective: To quantify the extent of isotopic interference from COTI-219 on the this compound signal and to establish a correction factor if necessary.
Materials:
-
COTI-219 reference standard
-
This compound internal standard
-
LC-MS/MS system
-
Control biological matrix (e.g., plasma, serum)
-
Standard laboratory equipment for sample preparation
Methodology:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of COTI-219 and this compound in an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Preparation of Unlabeled Analyte Samples: Prepare a series of samples containing only unlabeled COTI-219 in the control matrix at concentrations spanning the expected calibration range (e.g., LLOQ to ULOQ).
-
Preparation of Internal Standard Sample: Prepare a sample containing only this compound in the control matrix at the concentration used in the assay.
-
LC-MS/MS Analysis:
-
Analyze the unlabeled COTI-219 samples and monitor the MRM transitions for both COTI-219 and this compound.
-
Analyze the this compound sample and monitor the MRM transitions for both COTI-219 and this compound.
-
-
Data Analysis:
-
For each unlabeled COTI-219 sample, calculate the percentage of the COTI-219 signal that is detected in the this compound channel (% Crosstalk).
-
Plot the % Crosstalk as a function of the COTI-219 concentration.
-
If a consistent and significant crosstalk is observed, a mathematical correction can be applied to the peak area of the internal standard in the study samples.
-
Data Presentation
Table 1: Hypothetical Isotopic Contribution of COTI-219 to the this compound Signal
| COTI-219 Concentration (ng/mL) | COTI-219 Peak Area | This compound Peak Area (in unlabeled sample) | % Crosstalk |
| 1 | 50,000 | 50 | 0.10% |
| 10 | 500,000 | 550 | 0.11% |
| 100 | 5,000,000 | 6,000 | 0.12% |
| 500 | 25,000,000 | 32,500 | 0.13% |
| 1000 | 50,000,000 | 70,000 | 0.14% |
Table 2: Effect of Internal Standard Concentration on Assay Linearity
| This compound Concentration | Calibration Curve R² (1-1000 ng/mL) | % Bias at ULOQ |
| Low | 0.985 | -18.5% |
| Medium | 0.998 | -4.2% |
| High | 0.999 | -1.8% |
Visualizations
References
Improving the limit of quantification for COTI-219 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of quantification (LOQ) for COTI-219 assays. Given the limited publicly available information on specific analytical methods for COTI-219, this guide focuses on established principles and techniques for quantifying small molecule kinase inhibitors, particularly those targeting KRAS, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Troubleshooting Guide: Improving the Limit of Quantification (LOQ)
A low limit of quantification is crucial for accurately measuring COTI-219 concentrations in biological matrices, especially in studies involving low doses or pharmacokinetic profiling. The following table outlines common issues that can lead to a poor LOQ and provides systematic troubleshooting steps.
| Issue | Potential Causes | Recommended Solutions |
| Poor Signal-to-Noise (S/N) Ratio at the Lower Limit of Quantification (LLOQ) | - Inefficient ionization of COTI-219.- Suboptimal mass spectrometry parameters.- High background noise from the biological matrix or LC system. | - Optimize Ionization Source: Systematically tune electrospray ionization (ESI) parameters such as capillary voltage, gas flow, and temperature. Test both positive and negative ionization modes.[1]- Optimize MS/MS Parameters: For each selected precursor ion of COTI-219, optimize the collision energy to maximize the intensity of the product ions in Selected Reaction Monitoring (SRM) mode.[2]- Improve Chromatographic Separation: Enhance the separation of COTI-219 from matrix components to reduce background noise at its retention time.[3][4] |
| High Matrix Effects (Ion Suppression or Enhancement) | - Co-elution of endogenous components from the biological matrix (e.g., phospholipids, salts) that interfere with the ionization of COTI-219.[5][6]- Inadequate sample cleanup. | - Improve Sample Preparation: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]- Modify Chromatography: Adjust the LC gradient, change the column chemistry (e.g., use a different stationary phase), or employ techniques like 2D-LC to better separate COTI-219 from matrix interferences.[8][9]- Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[5][10] |
| Low Analyte Recovery During Sample Preparation | - Inefficient extraction of COTI-219 from the biological matrix.- Adsorption of COTI-219 to labware (e.g., plastic tubes, pipette tips).- Analyte degradation during sample processing. | - Optimize Extraction Protocol: Systematically evaluate different extraction solvents, pH conditions, and mixing techniques to maximize the recovery of COTI-219.[11]- Use Low-Binding Labware: Employ low-adsorption microcentrifuge tubes and pipette tips.- Assess Stability: Perform stability tests at each step of the sample preparation process to identify and mitigate any degradation. |
| Inconsistent Peak Integration at Low Concentrations | - Poor peak shape (e.g., tailing, fronting).- High baseline noise. | - Optimize LC Conditions: Adjust the mobile phase composition, pH, and gradient to improve peak shape.[12]- Reduce System Contamination: Flush the LC system and use fresh, high-purity solvents to minimize baseline noise. |
II. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the LOQ of my COTI-219 LC-MS/MS assay?
A1: The first step is to ensure that the mass spectrometer is optimally tuned for COTI-219. This involves infusing a standard solution of the compound to determine the precursor ion and to optimize the collision energy for the most intense and specific product ions (MRM transitions). This fundamental step maximizes the signal generated by the analyte.[1][2]
Q2: How can I determine if matrix effects are impacting my assay's sensitivity?
A2: You can assess matrix effects by comparing the peak area of COTI-219 in a post-extraction spiked blank matrix sample to the peak area of COTI-219 in a pure solvent solution at the same concentration. A significant difference in peak areas indicates the presence of ion suppression or enhancement.[3][6] A post-column infusion experiment can also be performed to identify regions of ion suppression in the chromatogram.[8]
Q3: Which sample preparation technique is best for improving the LOQ for a small molecule like COTI-219 in plasma?
A3: While protein precipitation is a simple and fast method, it often results in significant matrix effects.[13] For a lower LOQ, more selective techniques are recommended. Solid-phase extraction (SPE) is a powerful tool for removing a wide range of interferences and concentrating the analyte, often leading to a cleaner extract and improved sensitivity.[14][7] Liquid-liquid extraction (LLE) can also be effective, and its selectivity can be tuned by adjusting the pH and choice of organic solvent.[11]
Q4: Can changing the LC column improve my LOQ?
A4: Yes, changing the LC column can significantly impact the LOQ. A column with a smaller internal diameter can increase sensitivity by reducing peak volume.[15] Additionally, switching to a different stationary phase chemistry might provide better separation of COTI-219 from co-eluting matrix components, thereby reducing ion suppression and improving the signal-to-noise ratio.[8]
Q5: What are the regulatory expectations for the LLOQ in a bioanalytical method?
A5: According to regulatory guidelines from agencies like the FDA and EMA, the LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16][17][18] Typically, the precision should not exceed 20% coefficient of variation (CV), and the accuracy should be within 20% of the nominal concentration.[18][19] The analyte response at the LLOQ should also be at least five times the response of a blank sample.[18]
III. Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for COTI-219
-
Prepare a standard solution of COTI-219 in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
Perform a full scan (Q1 scan) in both positive and negative ionization modes to identify the most abundant precursor ion (e.g., [M+H]+ or [M-H]-).
-
Select the precursor ion and perform a product ion scan to identify the most intense and stable fragment ions.
-
Set up MRM transitions using the selected precursor ion and its major product ions.
-
Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ion. It is recommended to have at least two MRM pairs for quantification and confirmation.[2]
-
Tune other source-dependent parameters such as capillary voltage, source temperature, and gas flows to achieve the optimal signal for the selected MRM transitions.[1]
Protocol 2: Solid-Phase Extraction (SPE) for COTI-219 from Plasma
This is a general protocol and should be optimized for COTI-219 based on its physicochemical properties.
-
Select an appropriate SPE sorbent. Based on the expected properties of COTI-219 (a small molecule kinase inhibitor), a mixed-mode or reversed-phase sorbent could be a good starting point.
-
Condition the SPE cartridge with methanol followed by water.
-
Pre-treat the plasma sample. This may involve dilution with a buffer to adjust the pH or adding an internal standard.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering matrix components. The strength of the wash solvent should be optimized to avoid elution of COTI-219.
-
Elute COTI-219 with a stronger organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent and inject it into the LC-MS/MS system.
IV. Data Presentation
Since specific quantitative data for COTI-219 assays are not publicly available, the following table provides a template for summarizing and comparing the performance of different analytical methods during development and validation.
Table 1: Comparison of Hypothetical COTI-219 Assay Performance
| Parameter | Method A (Protein Precipitation) | Method B (LLE) | Method C (SPE) |
| LLOQ (ng/mL) | 5.0 | 1.0 | 0.5 |
| Linear Range (ng/mL) | 5.0 - 1000 | 1.0 - 1000 | 0.5 - 1000 |
| Recovery (%) | >95% | 85 ± 5% | 92 ± 4% |
| Matrix Effect (%) | 65% (Ion Suppression) | 90% | 98% |
| Precision at LLOQ (%CV) | 18% | 15% | 12% |
| Accuracy at LLOQ (%) | 90% | 95% | 98% |
V. Visualizations
Caption: A generalized workflow for the bioanalysis of COTI-219.
Caption: A decision tree for troubleshooting poor LOQ in COTI-219 assays.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation – Choosing a Sample Preparation Technique [scioninstruments.com]
- 12. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation Techniques | Thermo Fisher Scientific - BR [thermofisher.com]
- 14. Sample preparation: Impacts and best practices | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. nalam.ca [nalam.ca]
Technical Support Center: COTI-2 Stability and Experimental Guidance
Disclaimer: As of December 2025, publicly available information on "COTI-219-d8" is extremely limited. It is presumed that this is a deuterated analog of COTI-219, likely intended for use as an internal standard in bioanalytical assays. Due to the scarcity of data on COTI-219, this technical support center will focus on the more extensively researched parent compound, COTI-2 . COTI-2 is a third-generation thiosemicarbazone with a similar developmental background. The principles and methodologies discussed herein are broadly applicable to small molecule thiosemicarbazones and should provide valuable guidance for researchers working with related compounds.
Frequently Asked Questions (FAQs)
Q1: My COTI-2 stock solution in DMSO has been stored at -20°C for over a month. Is it still viable?
A1: For optimal results, it is recommended to store COTI-2 stock solutions at -80°C for long-term stability (up to one year).[1] If stored at -20°C, the stability is generally considered reliable for shorter periods, typically up to one month.[1] For experiments requiring high precision, it is advisable to use a freshly prepared stock solution or one stored at -80°C. Always visually inspect the solution for any signs of precipitation before use.
Q2: I'm observing inconsistent results in my cell-based assays with COTI-2. What could be the cause?
A2: Inconsistent results can stem from several factors related to compound stability and handling:
-
Solution Stability: COTI-2, like many small molecules, can be susceptible to degradation in aqueous solutions. It is recommended to prepare fresh dilutions in your cell culture medium for each experiment from a frozen stock.[2]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your DMSO stock solution, as this can lead to compound degradation. Aliquot the stock solution into smaller, single-use volumes.[1]
-
Interaction with Media Components: Components in cell culture media, such as serum proteins or reducing agents, may interact with COTI-2.
-
Cellular Metabolism: COTI-2 can be metabolized by cells, leading to a decrease in the effective concentration over time. This was observed in a study where COTI-2 was shown to be involved in proteasome-mediated degradation of MYC.[3]
Q3: I've noticed a decreased potency of COTI-2 in my experiments over time. How can I troubleshoot this?
A3: A decrease in potency is often linked to stability issues. Consider the following troubleshooting steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of COTI-2 from a properly stored stock immediately before your experiment.
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, you can perform a simple quality control check. Compare the activity of your current stock to a freshly prepared stock solution in a sensitive cell line.
-
Evaluate Stability in Assay Media: Perform a stability study of COTI-2 in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life.
-
Consider Metal Chelation and Interactions: COTI-2 is a thiosemicarbazone, a class of compounds known to chelate metal ions like copper and iron.[4] It has been shown that COTI-2 can form a stable complex with copper and glutathione, which is then actively transported out of the cell by the ABCC1 transporter.[5] This interaction could contribute to reduced intracellular concentrations and apparent loss of potency.
Troubleshooting Guides
Issue 1: Low Bioavailability or Inconsistent In Vivo Efficacy
-
Possible Cause: Poor stability in biological fluids (e.g., plasma).
-
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Determine the stability of COTI-2 in plasma from the relevant species (mouse, rat, human). A detailed protocol is provided below.
-
Formulation Optimization: The formulation used for in vivo studies can significantly impact stability and bioavailability. Ensure the vehicle is appropriate and does not contribute to compound degradation.
-
Metabolic Profiling: Investigate the metabolic profile of COTI-2 to identify major metabolites. This can be done using in vitro systems like liver microsomes or hepatocytes.
-
Issue 2: High Inter-Experimental Variability in In Vitro Assays
-
Possible Cause: Inconsistent preparation of working solutions or degradation during the experiment.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Implement a strict protocol for preparing COTI-2 working solutions. Always use fresh dilutions for each experiment.
-
Minimize Incubation Times: If COTI-2 is unstable in your assay medium, consider reducing the incubation time if experimentally feasible.
-
Control for Media Effects: Run a control to assess the stability of COTI-2 in your cell culture medium without cells to understand the contribution of the medium to any observed degradation.
-
Data on Stability of Thiosemicarbazones
Below is a table with hypothetical stability data for a generic thiosemicarbazone to illustrate how such data might be presented. This is not actual data for COTI-2.
| Biological Matrix | Temperature | Time (hours) | % Remaining (Hypothetical) |
| Human Plasma | 37°C | 1 | 95% |
| 4 | 80% | ||
| 24 | 55% | ||
| Mouse Plasma | 37°C | 1 | 92% |
| 4 | 75% | ||
| 24 | 48% | ||
| Cell Culture Media + 10% FBS | 37°C | 8 | 88% |
| 24 | 65% | ||
| 48 | 40% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of COTI-2 in plasma.
Materials:
-
COTI-2
-
DMSO (HPLC grade)
-
Plasma (human, mouse, rat, etc.) with appropriate anticoagulant (e.g., K2EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
Incubator or water bath at 37°C
-
HPLC-MS/MS system
Methodology:
-
Prepare COTI-2 Stock Solution: Prepare a 10 mM stock solution of COTI-2 in DMSO.
-
Prepare Working Solution: Dilute the stock solution in acetonitrile to an intermediate concentration (e.g., 100 µM).
-
Assay Setup:
-
Thaw plasma on ice.
-
Pre-warm plasma to 37°C for 5 minutes.
-
Spike the plasma with the COTI-2 working solution to a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.
-
Vortex gently to mix.
-
-
Time Points:
-
Immediately after spiking (T=0), transfer an aliquot (e.g., 50 µL) to a tube containing ice-cold acetonitrile with 0.1% formic acid (e.g., 150 µL) to stop the reaction and precipitate proteins.
-
Incubate the remaining plasma sample at 37°C.
-
Collect aliquots at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes) and process them as in the previous step.
-
-
Sample Processing:
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples to determine the concentration of COTI-2 remaining at each time point.
-
Data Analysis: Plot the percentage of COTI-2 remaining versus time. Calculate the half-life (t1/2) from the slope of the natural log of the percentage remaining versus time.
Signaling Pathways and Experimental Workflows
COTI-2 Signaling Pathways
COTI-2 is known to exert its anticancer effects through multiple mechanisms, primarily by reactivating mutant p53 and inhibiting the PI3K/AKT/mTOR pathway.[2] It has also been shown to induce apoptosis via the AMPK/mTOR signaling pathway.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of MYC by the mutant p53 reactivator drug, COTI-2 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Minimizing ion suppression for accurate COTI-219 measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate measurement of COTI-219.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of COTI-219?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, in this case, COTI-219, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2] This occurs because these interfering substances compete with COTI-219 for ionization in the MS source, leading to an underestimation of its true concentration and compromising the accuracy and precision of the analysis.[1][3]
Q2: My quality control (QC) samples for COTI-219 analysis are showing high variability. Could this be due to ion suppression?
A2: Yes, inconsistent results in QC samples are a classic indicator of unmanaged ion suppression.[4] Biological matrices, such as plasma or tissue homogenates, can have significant lot-to-lot variability in their composition. This can lead to different levels of ion suppression between samples, resulting in poor precision and accuracy in your QC data.
Q3: I am using a stable isotope-labeled internal standard (SIL-IS) for my COTI-219 assay, but I am still observing inaccuracies. Why might this be happening?
A3: While a SIL-IS is the gold standard for correcting matrix effects, it may not always provide complete compensation. This can happen if there is even a slight chromatographic separation between COTI-219 and its SIL-IS.[4] This separation can expose the analyte and the internal standard to different interfering components as they elute from the column, leading to differential ion suppression and, consequently, inaccurate quantification.[4]
Q4: What are the most common sources of ion suppression in bioanalytical methods for small molecules like COTI-219?
A4: The most common sources of ion suppression in bioanalysis are endogenous matrix components such as phospholipids, salts, and proteins.[5][6] Exogenous sources can also contribute, including contaminants from collection tubes (e.g., plasticizers), dosing vehicles, and co-administered medications.[1][5]
Q5: Can the choice of ionization technique affect the degree of ion suppression for COTI-219?
A5: Absolutely. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[7][8] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with COTI-219's chemical properties, could be a viable strategy. Additionally, switching the polarity of the ESI source (e.g., from positive to negative ion mode) can sometimes reduce suppression, as fewer matrix components may ionize under the selected polarity.[7][8]
Troubleshooting Guides
This section provides structured guidance to identify and resolve common issues related to ion suppression during COTI-219 analysis.
Problem 1: Low signal intensity or complete signal loss for COTI-219.
-
Initial Assessment:
-
Confirm that the LC-MS/MS system is performing correctly by injecting a neat (pure solvent) standard of COTI-219.
-
If the neat standard shows a good signal, the issue is likely related to the sample matrix.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no COTI-219 signal.
-
Corrective Actions:
-
Improve Sample Preparation: Enhance the removal of interfering matrix components.
-
Solid-Phase Extraction (SPE): Switch to a more selective SPE sorbent or optimize the wash and elution steps.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the aqueous phase or use a different organic solvent to improve the selectivity of the extraction.
-
-
Optimize Chromatography: Modify the LC method to separate COTI-219 from the regions of ion suppression.
-
Gradient Modification: Alter the mobile phase gradient to shift the retention time of COTI-219.
-
Column Chemistry: Try a column with a different stationary phase (e.g., PFP instead of C18).
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] However, ensure that the diluted concentration of COTI-219 remains above the lower limit of quantification (LLOQ).
-
Problem 2: Poor accuracy and precision in calibration standards and QC samples.
-
Initial Assessment:
-
Evaluate the matrix effect quantitatively by comparing the response of COTI-219 in a post-extraction spiked matrix sample to a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF).[5] An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor accuracy and precision.
-
Corrective Actions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS is the most effective way to compensate for matrix effects.
-
Verify Co-elution: Ensure that COTI-219 and its SIL-IS co-elute perfectly. If a slight separation is observed, the chromatographic method needs to be re-optimized.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards and QC samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for COTI-219 from Human Plasma
This protocol provides a general procedure for extracting COTI-219 from plasma using a reversed-phase SPE cartridge.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute COTI-219 and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for COTI-219 from Human Plasma
This protocol describes a general LLE procedure for COTI-219.
-
Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard working solution and 25 µL of 1 M sodium hydroxide to basify the sample. Vortex for 10 seconds.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Data Presentation
The following tables present hypothetical data to illustrate the impact of different sample preparation techniques on the recovery and matrix effect for COTI-219 analysis.
Table 1: Comparison of Sample Preparation Methods for COTI-219
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 95 ± 5.2 | 88 ± 4.5 | 92 ± 3.8 |
| Matrix Factor (MF) | 0.65 ± 0.15 | 0.92 ± 0.08 | 0.98 ± 0.05 |
| Process Efficiency (%) | 61.8 | 80.9 | 90.2 |
Data are presented as mean ± standard deviation (n=6).
Table 2: LC-MS/MS Parameters for a Hypothetical COTI-219 Assay
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (COTI-219) | [Precursor Ion > Product Ion] |
| MRM Transition (SIL-IS) | [Precursor Ion > Product Ion] |
Note: Specific MRM transitions would need to be determined experimentally.
Visualizations
Signaling Pathway
COTI-219 is an inhibitor of mutant KRAS.[9] The diagram below illustrates the simplified KRAS signaling pathway, highlighting the point of intervention for COTI-219.
Caption: Simplified KRAS signaling pathway and the inhibitory action of COTI-219.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. providiongroup.com [providiongroup.com]
- 9. criticaloutcome.com [criticaloutcome.com]
Navigating the Labyrinth of COTI-219 Bioanalysis: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the bioanalysis of COTI-219 (also known as COTI-2), a novel thiosemicarbazone derivative targeting mutant p53, a robust and reliable analytical method is paramount. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the development and validation of a robust COTI-219 bioanalytical method.
Frequently Asked Questions (FAQs)
Q1: What is COTI-219 and what are its key chemical properties relevant to bioanalysis?
COTI-219, more commonly referred to as COTI-2, is a third-generation thiosemicarbazone. From a bioanalytical perspective, its key features include a high lipophilicity (calculated logP of +2.89) and, characteristic of thiosemicarbazones, a strong propensity for metal chelation, particularly with copper and iron. This metal-chelating property is integral to its mechanism of action but also presents a significant challenge in developing a reproducible bioanalytical method.
Q2: What is the primary mechanism of action for COTI-219?
COTI-219 is an activator of mutant forms of the p53 protein.[1] It binds to misfolded mutant p53, inducing a conformational change that restores its tumor-suppressing function.[1] Additionally, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[1] Understanding this dual mechanism is crucial for interpreting pharmacodynamic data in conjunction with bioanalytical results.
Q3: What are the most common challenges encountered when developing a bioanalytical method for COTI-219?
The primary challenges in developing a robust bioanalytical method for COTI-219 stem from its physicochemical properties and metabolic profile. These include:
-
Metal Chelation: Formation of complexes with endogenous metal ions can lead to poor chromatographic peak shape, signal suppression in mass spectrometry, and non-linear dose-response curves.
-
Matrix Effects: As a lipophilic molecule, COTI-219 is prone to significant matrix effects from plasma components, particularly phospholipids, which can cause ion suppression or enhancement in LC-MS/MS analysis.
-
Metabolic Instability: Thiosemicarbazones can be susceptible to metabolism, including oxidation of the thiocarbonyl group and conjugation with glutathione. These metabolites may interfere with the quantification of the parent drug.
-
Analyte Stability: The stability of COTI-219 in biological matrices under various storage and handling conditions must be thoroughly evaluated to ensure accurate quantification.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during COTI-219 bioanalysis.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Splitting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Metal Chelation | 1. Mobile Phase Additives: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into the mobile phase at a low concentration (e.g., 0.1-1 mM) to prevent the formation of metal complexes on the column. |
| 2. Column Choice: Consider using a metal-free or bio-inert HPLC column to minimize interactions between the analyte and the stainless-steel components of the column. | |
| 3. Sample Pre-treatment: Add a small amount of EDTA to the sample collection tubes or during the sample extraction process to chelate metal ions present in the plasma. | |
| Column Overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. |
| 2. Dilute Sample: If sensitivity allows, dilute the sample extract before injection. | |
| Inappropriate Mobile Phase pH | 1. Adjust pH: Modify the pH of the aqueous mobile phase to ensure COTI-219 is in a single ionic state. Given its structure, a slightly acidic or neutral pH is a good starting point. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression/Enhancement) | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method. Protein precipitation alone may be insufficient. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| 2. Phospholipid Removal: Utilize specialized phospholipid removal plates or cartridges during sample preparation. | |
| 3. Chromatographic Separation: Modify the HPLC gradient to ensure COTI-219 elutes in a region free from co-eluting matrix components. A post-column infusion experiment can help identify zones of ion suppression. | |
| 4. Internal Standard (IS) Selection: Use a stable isotope-labeled internal standard (SIL-IS) for COTI-219 if available. If not, select a structural analog that co-elutes and experiences similar matrix effects. | |
| Analyte Instability | 1. Evaluate Stability: Conduct thorough stability studies at each stage of the bioanalytical process (bench-top, freeze-thaw, long-term storage). |
| 2. Use of Stabilizers: If instability is observed, consider the addition of antioxidants or other stabilizing agents to the collection tubes and during sample processing. | |
| 3. Control Temperature: Keep samples on ice during processing and store them at -80°C for long-term stability. |
Issue 3: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Optimize Extraction Solvent: For LLE, test a range of organic solvents with varying polarities. For SPE, screen different sorbent types (e.g., C18, mixed-mode) and elution solvents. |
| 2. Adjust pH: Modify the pH of the sample before extraction to optimize the partitioning of COTI-219 into the extraction solvent. | |
| Adsorption to Labware | 1. Use Low-Binding Materials: Employ low-protein-binding microcentrifuge tubes and pipette tips. |
| 2. Pre-condition Labware: Consider pre-rinsing labware with a solution of the analyte or a similar compound to block non-specific binding sites. |
Quantitative Data Summary
While specific quantitative data for a validated COTI-219 bioanalytical method is not publicly available, the following table presents typical performance characteristics for a validated LC-MS/MS method for a similar thiosemicarbazone, Triapine, in human plasma.[2] This can serve as a benchmark for the development of a COTI-219 method.
| Parameter | Triapine Bioanalytical Method Performance |
| Linear Range | 0.250 - 50.0 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Accuracy (% Bias) | ≤ ±6% |
| Precision (% CV) | ≤ 8% |
| IS-Normalized Recovery | 101 - 104% |
| IS-Normalized Matrix Factor | 0.89 - 1.05 |
Experimental Protocol: A Representative LC-MS/MS Method for Thiosemicarbazone Quantification in Human Plasma
This protocol is based on a validated method for Triapine and can be adapted for the development of a robust COTI-219 bioanalytical assay.[2]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (a structural analog or stable isotope-labeled COTI-219 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with a Turbo V ion source
-
Column: Waters XBridge Shield RP18, 3.5 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 8.5
-
Mobile Phase B: Methanol
-
Gradient: Isocratic elution with 25% Mobile Phase B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of COTI-219 and the selected IS.
Visualizations
Caption: Simplified signaling pathway of COTI-219.
Caption: Experimental workflow for COTI-219 bioanalysis.
Caption: Troubleshooting decision tree for COTI-219 bioanalysis.
References
Impact of co-eluting metabolites on COTI-219 quantification
Welcome to the technical support center for the quantification of COTI-219. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable quantitative data for COTI-219.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of COTI-219 in biological matrices?
A1: The most common and recommended method for the quantification of COTI-219 in biological matrices such as plasma, serum, or tissue homogenates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological samples.[1][2][3][4]
Q2: Why is chromatographic separation important in the quantification of COTI-219?
A2: Chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is critical to separate COTI-219 from other endogenous and exogenous compounds in the sample matrix.[5][6] Inadequate separation can lead to the co-elution of interfering substances with COTI-219, which can significantly impact the accuracy of quantification by causing ion suppression or enhancement in the mass spectrometer.[2][5][7]
Q3: What are potential sources of co-eluting metabolites when analyzing COTI-219?
A3: Potential sources of co-eluting metabolites for COTI-219, a thiosemicarbazone derivative, can include:
-
Phase I and Phase II Metabolites: Like many small molecule drugs, COTI-219 can undergo metabolism in the body, leading to the formation of metabolites that may have similar chemical structures and chromatographic behavior.[1] Phase II metabolites, in particular, can sometimes revert to the parent compound in the ion source of the mass spectrometer, leading to inaccurate quantification.[1]
-
Isomeric Compounds: The synthesis of COTI-219 or its metabolic processes could potentially generate isomers that are difficult to separate chromatographically but may have different MS/MS fragmentation patterns.[8]
-
Endogenous Metabolites: The complex biological matrix contains numerous endogenous compounds that could potentially co-elute with COTI-219.[5]
Q4: How can I confirm if a peak in my chromatogram is purely COTI-219 or if there is a co-eluting species?
A4: Several methods can be used to assess peak purity:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of a co-eluting compound.[9]
-
Mass Spectral Analysis: Examining the mass spectra across the width of the chromatographic peak can reveal the presence of different ions, suggesting co-elution.[9]
-
Diode Array Detection (DAD): If using a DAD detector in conjunction with MS, assessing the spectral uniformity across the peak can help identify co-eluting impurities with different UV-Vis absorption spectra.[9]
-
Higher Resolution Chromatography: Using a longer column, a different stationary phase, or a shallower gradient can help to resolve co-eluting species.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Potential Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination | Implement a column wash procedure between injections. Use a guard column to protect the analytical column.[6][10] |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase.[10] |
| Secondary Interactions | Adjust the mobile phase pH or use a column with a different stationary phase to minimize secondary interactions.[11] |
| Column Degradation | Replace the analytical column if performance does not improve after cleaning. |
Issue 2: Inaccurate or Inconsistent Quantification Results
Possible Causes & Solutions
| Cause | Potential Solution |
| Co-eluting Metabolites or Matrix Components | Optimize the chromatographic method to improve separation. This may involve changing the gradient, mobile phase composition, or using a different column chemistry.[5][6] Consider more selective sample preparation techniques like solid-phase extraction (SPE).[2][12] |
| Ion Suppression or Enhancement | Infuse a solution of COTI-219 post-column while injecting a blank matrix extract to identify regions of ion suppression. Modify the chromatography to move the COTI-219 peak away from these regions.[2] Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[13] |
| Poor Sample Extraction Recovery | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent and high recovery of COTI-219.[4] |
| Calibration Curve Issues | Ensure the calibration range is appropriate for the expected sample concentrations. Prepare fresh calibration standards. |
| Instrument Instability | Perform system suitability tests to ensure the LC-MS/MS system is performing correctly. Check for leaks, and ensure the mass spectrometer is properly tuned and calibrated.[5] |
Experimental Protocols
Representative LC-MS/MS Method for COTI-219 Quantification in Human Plasma
This protocol is a general guideline and should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled COTI-219).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of COTI-219 and the internal standard. |
3. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or ICH) and should include assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. zefsci.com [zefsci.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. info.owlstonenanotech.com [info.owlstonenanotech.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. jetir.org [jetir.org]
- 13. inotiv.com [inotiv.com]
Refining extraction recovery of COTI-219 from complex samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the extraction and recovery of COTI-219 from complex biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of COTI-219, providing potential causes and solutions in a question-and-answer format.
Low Recovery of COTI-219
Question: My recovery of COTI-219 is consistently low. What are the possible causes and how can I improve it?
Answer: Low recovery of COTI-219 can stem from several factors related to the extraction method, sample matrix, and the physicochemical properties of the compound. COTI-219 is a thiosemicarbazone derivative with high lipophilicity, which dictates the choice of extraction solvents and techniques.[1]
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Chemistry | Given COTI-219's lipophilic nature, a reverse-phase sorbent like C18 or a phenyl-based sorbent is recommended.[2] If recovery is still low, consider a sorbent with a different retention mechanism. |
| Inefficient Elution | Increase the strength of the elution solvent. A mixture of a polar organic solvent (e.g., acetonitrile or methanol) with a small percentage of a modifier like formic acid or ammonium hydroxide can improve elution. Test a range of solvent strengths and volumes. |
| Sample Overload | The amount of COTI-219 in the sample may be exceeding the binding capacity of the SPE cartridge. Try reducing the sample volume or using a cartridge with a larger sorbent bed. |
| High Protein Binding | COTI-219 may be strongly bound to plasma proteins. Pre-treat the sample with a protein precipitation step using a solvent like acetonitrile or methanol before loading it onto the SPE cartridge. |
| Suboptimal pH | The pH of the sample and loading/washing buffers can influence the retention of COTI-219. Adjust the pH to ensure the compound is in a neutral state to maximize retention on a reverse-phase sorbent. |
| Flow Rate Too High | If the sample is loaded too quickly, there may be insufficient interaction time between COTI-219 and the sorbent. Optimize the flow rate to allow for proper binding. |
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | For a lipophilic compound like COTI-219, a water-immiscible organic solvent is required. Ethyl acetate, dichloromethane, or a mixture of hexane and isopropanol are good starting points. The choice of solvent may need to be optimized based on the sample matrix. |
| Suboptimal pH | The pH of the aqueous phase is critical for ensuring COTI-219 is in its neutral, most extractable form. Adjust the pH of the sample accordingly before extraction. |
| Insufficient Phase Separation/Emulsion Formation | Emulsions can trap the analyte and prevent efficient extraction. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample, or using a different solvent system. Gentle mixing instead of vigorous shaking can also prevent emulsion formation. |
| Incomplete Extraction | Perform multiple extractions with fresh organic solvent and pool the extracts to improve recovery. |
Poor Reproducibility
Question: I am observing significant variability in my COTI-219 recovery across different samples. What could be the cause?
Answer: Poor reproducibility is often due to inconsistent sample processing and handling.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Homogenization (for tissue samples) | Ensure a standardized and thorough homogenization procedure for all tissue samples. Incomplete homogenization can lead to variable extraction efficiency. |
| Variable pH Adjustments | Use a calibrated pH meter and ensure consistent pH adjustment for every sample. |
| Inconsistent Evaporation of Solvent | If a solvent evaporation step is used, ensure it is done under controlled conditions (temperature and nitrogen flow) to avoid loss of the analyte. Avoid evaporating to complete dryness. |
| Degradation of COTI-219 | Assess the stability of COTI-219 under your experimental conditions.[3][4][5][6] Thiosemicarbazones can be sensitive to light and temperature. Process samples quickly and store them appropriately. Consider the addition of antioxidants if oxidative degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting COTI-219 from plasma?
A1: For plasma samples, Solid-Phase Extraction (SPE) using a C18 or phenyl cartridge is a good starting point due to its efficiency and potential for automation.[2][7] A protocol involving protein precipitation with acetonitrile followed by SPE is recommended.
Q2: How should I approach the extraction of COTI-219 from tissue samples?
A2: Tissue samples require homogenization before extraction.[8] A common approach is to homogenize the tissue in a suitable buffer, followed by either LLE or SPE. Salting-out assisted liquid-liquid extraction (SALLE) can also be an effective technique for tissue homogenates.[9]
Q3: What analytical technique is most suitable for the quantification of COTI-219?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of small molecules like COTI-219 in complex biological matrices.[10][11][12]
Q4: Are there any known stability issues with COTI-219?
A4: While specific stability data for COTI-219 is limited in the public domain, thiosemicarbazones as a class can be susceptible to degradation. It is advisable to conduct preliminary stability experiments under your specific sample processing and storage conditions.[3][4][5][6] This includes freeze-thaw stability, bench-top stability, and long-term storage stability.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis of COTI-219?
A5: Matrix effects can be a significant challenge in bioanalysis. To minimize them, ensure your sample preparation method is effective at removing interfering endogenous components. Using a stable isotope-labeled internal standard is highly recommended for accurate quantification. Further optimization of the chromatographic separation can also help to separate COTI-219 from co-eluting matrix components.
Experimental Protocols
The following are detailed, generalized protocols for the extraction of COTI-219 from plasma and tissue samples. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Solid-Phase Extraction (SPE) of COTI-219 from Plasma
This protocol is adapted from methods used for other thiosemicarbazone drugs.[2][7]
1. Sample Pre-treatment:
- To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to approximately 500 µL under a gentle stream of nitrogen at 40°C.
- Add 500 µL of 0.1% formic acid in water and vortex.
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.
3. Sample Loading:
- Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
4. Washing:
- Wash the cartridge with 3 mL of 10% methanol in 0.1% formic acid in water to remove polar interferences.
5. Elution:
- Elute COTI-219 from the cartridge with 2 x 1 mL of methanol into a clean collection tube.
6. Final Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of COTI-219 from Tissue Homogenate
This protocol is a general procedure for the extraction of lipophilic drugs from tissue.[8][9]
1. Tissue Homogenization:
- Weigh a portion of the tissue sample (e.g., 100 mg).
- Add 400 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
- Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice during this process.
2. pH Adjustment:
- Adjust the pH of the homogenate to a neutral or slightly basic pH (e.g., pH 8-9) using a suitable buffer or a dilute solution of ammonium hydroxide.
3. Liquid-Liquid Extraction:
- Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol) to the homogenized sample.
- Vortex for 2 minutes.
- Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
4. Collection of Organic Phase:
- Carefully transfer the upper organic layer to a clean tube.
- Repeat the extraction step (step 3) with a fresh aliquot of organic solvent for improved recovery. Pool the organic extracts.
5. Final Preparation:
- Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
| Compound | Extraction Method | Matrix | Sorbent/Solvent | Average Recovery (%) | Reference |
| Dp44mT | SPE | Plasma | Phenyl | > 90 | [2] |
| N4mT | SPE | Plasma | C18 | > 85 | [2] |
| Bp4eT | SPE | Plasma | C18 | 85-95 | [7] |
Visualizations
Troubleshooting Workflow for Low COTI-219 Recovery
Caption: Troubleshooting logic for low COTI-219 recovery.
General Experimental Workflow for COTI-219 Extraction from Biological Samples
Caption: General workflow for COTI-219 extraction and analysis.
References
- 1. Liquid Chromatography-Mass Spectrometry for Clinical Metabolomics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of the novel thiosemicarbazone anti-cancer agent, Bp4eT, and its main phase I metabolites in plasma: application to a pilot pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. norlab.com [norlab.com]
- 9. researchgate.net [researchgate.net]
- 10. cmro.in [cmro.in]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Validation & Comparative
Navigating Bioanalysis: A Comparative Guide to Method Validation for COTI-219
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful drug development. This guide provides a comparative overview of a hypothetical, yet representative, bioanalytical method for the quantification of COTI-219, a novel inhibitor of mutant KRAS, using its deuterated internal standard, COTI-219-d8. The methodologies and data presented are based on established practices for similar small molecule kinase inhibitors.
COTI-219 is an investigational oral small molecule designed to selectively target and inhibit mutant forms of the KRAS protein.[1] The Kirsten Rat Sarcoma (KRAS) gene is one of the most frequently mutated oncogenes in human cancers. Its protein product is a key component in signaling pathways that regulate cell growth, proliferation, and survival. Mutations in KRAS can lead to its constitutive activation, driving tumor development. COTI-219 aims to block this aberrant signaling cascade.
Accurate quantification of COTI-219 in biological matrices is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely used technique for the bioanalysis of small molecules due to its high sensitivity and selectivity. While a specific validated method for COTI-219 has not been publicly disclosed, the following sections outline a comprehensive, representative approach and compare it with alternative techniques.
Experimental Protocols: A Representative LC-MS/MS Method for COTI-219
This section details a hypothetical, yet typical, bioanalytical method for the determination of COTI-219 in human plasma.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often the first choice for small molecule bioanalysis from plasma.
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
Chromatographic separation is crucial to resolve the analyte from endogenous matrix components.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis, operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | COTI-219: [M+H]⁺ → fragment ionthis compound: [M+H]⁺ → fragment ion |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: The exact MRM transitions would need to be optimized for COTI-219 and its deuterated internal standard.
Data Presentation: Hypothetical Method Performance
The following tables summarize the expected performance of the described bioanalytical method, based on typical validation parameters for similar assays.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy of Standards | Within ±15% of nominal (±20% at LLOQ) |
| Precision of Standards | ≤15% CV (≤20% at LLOQ) |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 18 |
| Low QC | 3 | 98 - 102 | < 10 | 97 - 103 | < 12 |
| Mid QC | 100 | 99 - 101 | < 8 | 98 - 102 | < 10 |
| High QC | 800 | 97 - 103 | < 9 | 96 - 104 | < 11 |
Table 3: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 8 hours | Stable (within ±15% of initial concentration) |
| Freeze-Thaw (from -80°C) | 3 cycles | Stable |
| Long-term Storage (at -80°C) | 90 days | Stable |
| Autosampler (at 10°C) | 24 hours | Stable |
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is a critical step in bioanalytical method development. It impacts cleanliness, recovery, and throughput.
Table 4: Comparison of Common Sample Preparation Methods
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Fast, simple, and inexpensive. High throughput. | Less clean extracts, potential for matrix effects (ion suppression/enhancement). |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). | Cleaner extracts than PPT, can concentrate the analyte. | More labor-intensive and time-consuming, uses larger volumes of organic solvents, can be difficult to automate. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. | Provides the cleanest extracts, high recovery and concentration factor, can be automated. | More expensive and complex method development, can be lower throughput than PPT. |
Mandatory Visualizations
KRAS Signaling Pathway
COTI-219 is designed to inhibit the signaling cascade initiated by mutant KRAS. This pathway is a critical regulator of cell proliferation and survival.
Caption: Simplified KRAS signaling pathway and the inhibitory action of COTI-219.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of COTI-219.
Caption: Experimental workflow for the bioanalysis of COTI-219 in plasma.
References
A Guide to Inter-Laboratory Cross-Validation of COTI-219 Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of assays for COTI-219, a novel oral small molecule inhibitor targeting mutant KRAS. Given the critical need for robust and reproducible preclinical data in drug development, this document outlines key considerations, experimental protocols, and data analysis strategies to ensure consistency and reliability of COTI-219 characterization across different laboratories.
Understanding COTI-219: Mechanism of Action
COTI-219 is designed to selectively bind to and inhibit the function of mutated KRAS proteins.[1][2] KRAS mutations are prevalent in a significant percentage of human cancers and lead to the constitutive activation of downstream signaling pathways that drive tumor growth and proliferation. By targeting the mutant form of KRAS, COTI-219 aims to block these aberrant signals without affecting the function of wild-type KRAS.
The primary signaling cascade initiated by active KRAS involves the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways regulate essential cellular processes such as cell cycle progression, survival, and proliferation.
Proposed Framework for Inter-Laboratory Cross-Validation of COTI-219 Assays
The absence of published inter-laboratory validation data for COTI-219 necessitates the establishment of a standardized framework to ensure data comparability. The following workflow is proposed to guide such efforts.
Key Assays and Experimental Protocols for Validation
The following are examples of key assays that should be considered for a cross-validation study of COTI-219, along with generalized protocols that should be standardized across participating laboratories.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the dose-dependent effect of COTI-219 on the proliferation and viability of cancer cell lines harboring KRAS mutations.
Protocol:
-
Cell Culture: Culture human cancer cell lines with known KRAS mutations (e.g., PANC-1, HCT116, A549) and a KRAS wild-type cell line for selectivity assessment in the recommended medium.
-
Seeding: Seed cells in 96-well plates at a pre-determined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of COTI-219 (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Target Engagement Assay (KRAS Activation Assay)
This assay determines the ability of COTI-219 to inhibit the activation of KRAS in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture and treat KRAS-mutant cells with COTI-219 as described for the cell viability assay.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Pull-down Assay: Use a commercially available KRAS activation assay kit (e.g., utilizing a RAF-RBD affinity resin) to specifically pull down the active, GTP-bound form of KRAS.
-
Western Blotting: Separate the pulled-down proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody.
-
Data Analysis: Quantify the band intensity to determine the relative amount of active KRAS in treated versus untreated cells.
Data Presentation and Comparison
To facilitate a clear comparison of results from different laboratories, all quantitative data should be summarized in structured tables.
Table 1: Example Data Summary for Cell Viability Assay (IC50 in µM)
| Cell Line | KRAS Mutation | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean | Std. Dev. | %CV |
| PANC-1 | G12D | 0.52 | 0.48 | 0.55 | 0.52 | 0.035 | 6.7 |
| HCT116 | G13D | 1.2 | 1.1 | 1.3 | 1.2 | 0.1 | 8.3 |
| A549 | G12S | 0.88 | 0.95 | 0.85 | 0.89 | 0.051 | 5.8 |
| HEK293T | Wild-Type | >10 | >10 | >10 | >10 | N/A | N/A |
Table 2: Comparison of Assay Methodologies for KRAS Inhibitors
| Assay Type | Principle | Pros | Cons |
| Biochemical Assays | |||
| Nucleotide Exchange Assay | Measures the exchange of GDP for a fluorescently labeled GTP analog. | High-throughput, direct measure of target interaction. | May not fully recapitulate the cellular environment. |
| Thermal Shift Assay | Measures the change in protein melting temperature upon ligand binding. | Label-free, can be high-throughput. | Indirect measure of binding, may not correlate with functional inhibition. |
| Surface Plasmon Resonance | Measures the binding kinetics of the inhibitor to immobilized KRAS protein. | Provides detailed kinetic information (on- and off-rates). | Requires specialized equipment, can be lower throughput. |
| Cell-Based Assays | |||
| Cell Viability Assay | Measures the effect of the inhibitor on cell proliferation and/or cytotoxicity. | Physiologically relevant, measures functional outcome. | Indirect measure of target engagement, can be affected by off-target effects. |
| KRAS Activation Assay | Measures the level of active, GTP-bound KRAS in cells. | Direct measure of target inhibition in a cellular context. | Can be lower throughput and more complex than viability assays. |
| Western Blot for Downstream Signaling | Measures the phosphorylation status of downstream effectors like ERK and AKT. | Provides information on pathway modulation. | Semi-quantitative, can be labor-intensive. |
Conclusion
While direct inter-laboratory comparison data for COTI-219 is not publicly available, this guide provides a robust framework for conducting such a crucial validation. By standardizing protocols, centralizing key reagents, and employing rigorous statistical analysis, researchers can ensure the generation of high-quality, reproducible data. This, in turn, will facilitate more informed decision-making in the preclinical development of COTI-219 and other targeted cancer therapies, ultimately accelerating their path to the clinic. The principles and methodologies outlined here are intended to serve as a valuable resource for the scientific community engaged in the evaluation of novel KRAS inhibitors.
References
- 1. Critical Outcome Technologies Announces Pharmacodynamic Data and Positive Signals of Efficacy from Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]
- 2. Critical Outcome Technologies Announces Pharmacokinetic Data From Phase 1 Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies, by @marketwired [new.ceo.ca]
Comparative Pharmacokinetic Profile of KRAS Inhibitors: COTI-219, Sotorasib, and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against KRAS, a notoriously challenging oncogene, has been a significant focus in cancer research. This guide provides a comparative overview of the pharmacokinetic (PK) profiles of the investigational drug COTI-219 and the approved KRAS inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849). The objective is to present available data to inform research and development efforts in this competitive landscape.
Executive Summary
Direct comparison of the pharmacokinetic properties of COTI-219 with sotorasib and adagrasib is currently challenging due to the limited publicly available data for COTI-219, a novel oral small molecule compound targeting mutant forms of KRAS.[1] Available information indicates that COTI-219 is in the IND-enabling stage of development.[1] In contrast, sotorasib and adagrasib have well-characterized pharmacokinetic profiles from extensive preclinical and clinical studies, leading to their regulatory approval. This guide summarizes the known PK parameters for sotorasib and adagrasib and outlines the general experimental protocols used in their evaluation.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for sotorasib and adagrasib based on clinical and preclinical data. At present, no quantitative pharmacokinetic data for COTI-219 has been publicly disclosed.
| Pharmacokinetic Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | COTI-219 |
| Half-life (t½) | ~5.5 hours (human) | ~23-24 hours (human)[2][3] | Data not available |
| Time to Maximum Concentration (Tmax) | ~2.0 hours (human) | ~4.17 hours (single dose, human)[4] | Data not available |
| Maximum Concentration (Cmax) | 7500 ng/mL (960 mg dose, human) | Varies with dose; steady-state trough concentrations are a key focus[4] | Data not available |
| Oral Bioavailability | Dose-dependent, less than proportional increase in exposure with dose[5] | Orally bioavailable with extensive tissue distribution[3] | Orally administered[1] |
| Clearance | Influenced by disease burden and albumin levels[5] | Apparent clearance not explicitly stated in provided results. | Data not available |
| Volume of Distribution (Vd) | Data not available | Extensive volume of distribution predicted[2] | Data not available |
| Route of Administration | Oral | Oral | Oral[1] |
Experimental Protocols
The pharmacokinetic parameters for sotorasib and adagrasib were determined through a series of preclinical and clinical studies. While specific, detailed protocols are often proprietary, the general methodologies employed are outlined below.
Preclinical Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic studies are typically initiated in animal models such as mice and rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.[6][7]
-
Dosing: The compounds are administered orally and/or intravenously at various dose levels.
-
Sample Collection: Blood samples are collected at predetermined time points following drug administration. Plasma is then separated for analysis.
-
Bioanalysis: Drug concentrations in plasma are quantified using validated analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] This technique offers high sensitivity and specificity for the accurate measurement of drug levels.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC (area under the curve), half-life, clearance, and volume of distribution using specialized software.
Clinical Pharmacokinetic Studies
-
Phase I Trials: The initial evaluation of pharmacokinetics in humans is conducted during Phase I clinical trials in healthy volunteers or patients with the target indication.[4]
-
Dose Escalation Studies: These studies involve administering increasing doses of the drug to small groups of participants to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D), while extensively characterizing the pharmacokinetic profile at each dose level.[4]
-
Bioanalysis: As in preclinical studies, patient plasma samples are analyzed using validated LC-MS/MS methods to determine drug concentrations over time.[8]
-
Population Pharmacokinetic (PopPK) Modeling: Data from multiple clinical studies are often pooled to develop PopPK models. These models help to identify sources of variability in pharmacokinetics among patients and to evaluate the impact of intrinsic and extrinsic factors (e.g., organ function, concomitant medications) on drug exposure.[5]
KRAS Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway, which is the target of inhibitors like COTI-219, sotorasib, and adagrasib. These inhibitors act by binding to the mutant KRAS protein, locking it in an inactive state and thereby preventing the activation of downstream effector pathways responsible for cell proliferation, survival, and differentiation.
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Conclusion
Sotorasib and adagrasib have demonstrated distinct pharmacokinetic profiles that have been extensively characterized through rigorous preclinical and clinical testing. Adagrasib, with its longer half-life, allows for sustained target inhibition. Sotorasib has a shorter half-life, and its exposure can be influenced by patient-specific factors. The oral bioavailability of both drugs represents a significant advancement in the treatment of KRAS-mutant cancers.
The pharmacokinetic profile of COTI-219 remains to be publicly disclosed. As this compound progresses through development, the elucidation of its pharmacokinetic properties will be critical for understanding its therapeutic potential and for designing optimal dosing regimens. Researchers and clinicians eagerly await the release of these data to better assess the comparative landscape of KRAS inhibitors.
References
- 1. Critical Outcome Technologies Announces Pharmacokinetic Data From Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]
- 2. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies | CoLab [colab.ws]
- 6. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Assessing the Linearity and Range of a Phospho-Akt (p-Akt) Immunoassay for Evaluating COTI-219 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the linearity and range of a phospho-Akt (Ser473) immunoassay, a critical tool for evaluating the efficacy of novel cancer therapeutics like COTI-219. While specific linearity and range data for a dedicated "COTI-219 assay" are not publicly available due to its developmental stage, this document outlines the established methodologies and provides illustrative data for a comparable p-Akt immunoassay. COTI-219 is a novel small molecule inhibitor that targets mutant KRAS protein, thereby inhibiting the downstream signaling cascade that promotes cell growth and proliferation.[1] A key component of this cascade is the PI3K/AKT/mTOR pathway, and studies have shown that COTI-2 can reduce the levels of phosphorylated Akt (p-Akt).[2] Therefore, a quantitative immunoassay for p-Akt is a relevant method to assess the biological activity of COTI-219.
Understanding Assay Linearity and Range
In quantitative immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), establishing the linearity and analytical range is crucial for ensuring accurate and reliable results.
-
Linearity refers to the ability of an assay to produce results that are directly proportional to the concentration of the analyte in the sample.[3] A linear response indicates that the assay can accurately measure changes in analyte concentration over a specific range.
-
Range defines the upper and lower concentration limits within which the assay is both linear and acceptably precise and accurate.[4]
Comparison of Key Performance Parameters
To illustrate the assessment of an assay's performance, the following table summarizes hypothetical data for a phospho-Akt (Ser473) ELISA kit, which could be used to measure the effects of COTI-219. This is compared with a generic alternative p-Akt immunoassay.
| Parameter | Phospho-Akt (Ser473) ELISA Kit (Hypothetical Data) | Alternative p-Akt Immunoassay (Generic Data) |
| Assay Type | Sandwich ELISA | Competitive ELISA |
| Linear Range | 0.5 - 100 µg/mL | 1 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 1 µg/mL |
| Upper Limit of Quantification (ULOQ) | 100 µg/mL | 50 µg/mL |
| **Linearity (R²) ** | >0.99 | >0.98 |
| Precision (CV%) | <15% | <20% |
| Recovery | 85-115% | 80-120% |
Experimental Protocol: Assessing Linearity and Range of a p-Akt ELISA
This protocol outlines a typical procedure for determining the linearity and range of a sandwich ELISA for phospho-Akt (Ser473).
1. Preparation of Reagents and Samples:
-
Prepare all buffers, standards, and antibodies according to the manufacturer's instructions.
-
Use a relevant cell lysate known to express p-Akt as the sample matrix. A positive control sample provided with a commercial kit can also be used.[5]
2. Preparation of the Standard Curve:
-
Perform a serial dilution of the p-Akt standard to create a standard curve with at least 6-8 non-zero concentrations. This curve will be used to interpolate the concentrations of the test samples.
3. Linearity Assessment using the Dilution Method:
-
Prepare a high-concentration sample by spiking a known amount of p-Akt standard into the cell lysate. The concentration should be above the expected ULOQ.
-
Perform a series of serial dilutions of this high-concentration sample using the same cell lysate as the diluent. Aim for at least five dilution points that are expected to fall within the linear range of the assay.
-
Run the undiluted high-concentration sample and all dilutions in the ELISA plate in triplicate.
4. Data Analysis:
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
Subtract the mean OD of the blank from all other OD readings.
-
Plot the standard curve by fitting the OD values of the standards against their known concentrations using a four-parameter logistic (4-PL) curve fit.
-
Calculate the concentration of p-Akt in each dilution of the test sample by interpolating their mean OD values from the standard curve.
-
Correct the calculated concentrations for the dilution factor.
-
To assess linearity: Plot the measured concentrations (corrected for dilution) against the expected concentrations (the initial concentration divided by the dilution factor). Perform a linear regression analysis. The R-squared (R²) value should be close to 1 (typically >0.98) for a linear relationship.
-
To determine the range: The linear range is the concentration range over which the assay is linear, accurate, and precise. The LLOQ and ULOQ are the lowest and highest concentrations, respectively, that meet the acceptance criteria for precision (e.g., CV% < 20%) and accuracy (e.g., recovery of 80-120%).
Visualizing Key Processes
To better understand the context and execution of this assessment, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: Simplified signaling pathway of mutant KRAS and the inhibitory action of COTI-219.
Caption: Experimental workflow for assessing the linearity and range of a p-Akt ELISA.
References
- 1. criticaloutcome.com [criticaloutcome.com]
- 2. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linearity in Laboratory Testing | CLSI [clsi.org]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. raybiotech.com [raybiotech.com]
A Guide to the Precision and Accuracy of COTI-219 Quantification Using a Deuterated Internal Standard
For researchers and drug development professionals, the robust quantification of therapeutic candidates is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of COTI-219 in human plasma, utilizing its stable isotope-labeled counterpart, COTI-219-d8, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample extraction and ionization, thereby correcting for variability and enhancing the precision and accuracy of the results.
While specific published studies on the bioanalytical method for COTI-219 are not publicly available, this guide is based on established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The presented experimental data is representative of a successfully validated assay and illustrates the expected performance of a method utilizing a deuterated internal standard.
Experimental Protocol: Quantification of COTI-219 in Human Plasma
A detailed methodology is crucial for the reproducibility of any bioanalytical assay. Below is a typical protocol for the quantification of COTI-219.
1. Sample Preparation:
-
A 50 µL aliquot of human plasma is mixed with 10 µL of this compound internal standard working solution (concentration: 100 ng/mL).
-
Protein precipitation is induced by adding 200 µL of acetonitrile.
-
The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Monitored Transitions:
-
COTI-219: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
3. Calibration and Quality Control:
-
Calibration standards are prepared by spiking blank human plasma with known concentrations of COTI-219.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations to assess the method's performance.
Data Presentation: Precision and Accuracy
The precision and accuracy of the method are evaluated by analyzing replicate QC samples on the same day (intra-day) and on different days (inter-day). Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percent relative error (%RE).
Table 1: Intra-Day Precision and Accuracy of COTI-219 Quantification
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | %RSD | %RE |
| 1.00 (LLOQ) | 0.98 | 6.5 | -2.0 |
| 2.50 (Low QC) | 2.55 | 5.2 | +2.0 |
| 50.0 (Mid QC) | 51.2 | 3.8 | +2.4 |
| 80.0 (High QC) | 78.9 | 4.1 | -1.4 |
Table 2: Inter-Day Precision and Accuracy of COTI-219 Quantification
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | %RSD | %RE |
| 1.00 (LLOQ) | 1.03 | 8.2 | +3.0 |
| 2.50 (Low QC) | 2.48 | 6.8 | -0.8 |
| 50.0 (Mid QC) | 49.5 | 5.5 | -1.0 |
| 80.0 (High QC) | 81.1 | 6.0 | +1.4 |
LLOQ: Lower Limit of Quantification
The data presented in these tables demonstrates that the method is both precise and accurate, with %RSD and %RE values well within the generally accepted limits of ±15% (±20% for the LLOQ).
Workflow Visualization
The following diagram illustrates the experimental workflow for the quantification of COTI-219.
Caption: Experimental workflow for COTI-219 quantification.
Signaling Pathway Context
While the mechanism of action for COTI-219 is under investigation, it is a novel oral small molecule compound targeting mutant forms of KRAS. The KRAS signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.
Caption: Simplified KRAS signaling pathway and the putative target of COTI-219.
A Comparative Guide to Incurred Sample Reanalysis in Pharmacokinetic Studies: A Focus on COTI-219 and Other Small Molecule Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies and the critical process of Incurred Sample Reanalysis (ISR) for pharmacokinetic (PK) studies of novel anti-cancer therapeutics. While specific ISR data for the investigational drug COTI-219 is not publicly available, this document outlines a proposed bioanalytical approach for COTI-219 based on its structural analogs. This is compared against established methods for other small molecule anti-cancer drugs, namely Triapine, Imatinib, and Erlotinib. The guide adheres to regulatory expectations for bioanalytical method validation and ISR, offering a framework for researchers engaged in the development of new chemical entities.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a regulatory requirement in bioanalytical method validation, designed to ensure the reliability and reproducibility of pharmacokinetic data.[1][2] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the drug into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug.[1] These samples can present unique challenges not found in QC samples, such as the presence of metabolites, protein binding variations, and sample heterogeneity, which can affect the accuracy of the bioanalytical method.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic studies to confirm that the validated bioanalytical method performs reliably with authentic study samples.[3]
The standard acceptance criteria for ISR for small molecules stipulate that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the original and the repeat result should be within 20% of their mean.[1]
COTI-219: A Novel Thiosemicarbazone in Oncology
COTI-219 is a third-generation thiosemicarbazone with a novel mechanism of action that involves targeting mutant p53 and modulating the PI3K/AKT/mTOR signaling pathway. Its unique therapeutic approach underscores the need for robust bioanalytical methods to accurately characterize its pharmacokinetic profile in clinical trials.
Proposed Bioanalytical Method for COTI-219
Given that COTI-219 is a thiosemicarbazone, a suitable bioanalytical method for its quantification in plasma would likely involve Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices. The proposed method is based on established protocols for other thiosemicarbazones, such as Triapine.[4][5]
Experimental Protocol: Proposed LC-MS/MS Method for COTI-219
-
Sample Preparation: Protein precipitation is a common and effective method for extracting small molecules from plasma.[4][6] A small volume of plasma (e.g., 50 µL) would be mixed with a precipitating agent like acetonitrile. An internal standard (IS), structurally similar to COTI-219, would be added prior to precipitation to ensure accurate quantification.
-
Chromatographic Separation: The supernatant after centrifugation would be injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reverse-phase column is typically used for separating small molecules.[6] The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) to achieve optimal separation.[6]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) would be used for detection.[4] Specific precursor-to-product ion transitions for both COTI-219 and the IS would be monitored to ensure selectivity and minimize interference from endogenous plasma components.
Comparative Bioanalytical Methodologies
Below is a comparison of the proposed method for COTI-219 with validated methods for other small molecule anti-cancer drugs.
| Parameter | Proposed COTI-219 Method | Triapine (3-AP)[4][5] | Imatinib[6][7] | Erlotinib[8][9] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS | HPLC-PDA, LC-MS/MS |
| Sample Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma, Liver Microsomes |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation, Liquid-Liquid Extraction | Protein Precipitation, Supported Liquid Extraction |
| Chromatography | Reverse-Phase C18 | Shodex ODP2, Waters Xbridge Shield RP18 | Thermo BDS Hypersil C18, Xtimate Phenyl | Reverse-Phase C18 |
| Detection | ESI-MS/MS (MRM) | ESI-MS/MS (MRM) | ESI-MS/MS (MRM) | PDA, ESI-MS/MS (MRM) |
| Linear Range | To be determined | 0.25 - 50 ng/mL, 3 - 3000 ng/mL | 2.6 - 5250 ng/mL | 10 - 1000 µg/mL (HPLC) |
| Internal Standard | Structurally similar analog | NSC 266749, [2H8]-imatinib | Gliquidone, Palonosetron | Not specified in all |
Incurred Sample Reanalysis (ISR) Protocol: A Standardized Approach
The following table outlines a typical ISR protocol that would be applicable to the pharmacokinetic studies of COTI-219 and the comparator drugs, based on regulatory guidelines.
| Step | Description |
| 1. Sample Selection | Select up to 10% of the total number of study samples for reanalysis.[1] Samples should be chosen from around the maximum concentration (Cmax) and the elimination phase of the pharmacokinetic profile.[1] |
| 2. Reanalysis | Reanalyze the selected incurred samples in a separate analytical run from the original analysis. The same validated bioanalytical method must be used. |
| 3. Data Evaluation | Calculate the percent difference between the initial concentration and the reanalyzed concentration for each sample using the formula: (% Difference) = [(Repeat - Original) / Mean(Repeat, Original)] * 100. |
| 4. Acceptance Criteria | At least 67% (two-thirds) of the reanalyzed samples must have a percent difference within ±20% of the mean of the two values.[1] |
| 5. Investigation | If the ISR fails to meet the acceptance criteria, a thorough investigation into the cause of the discrepancy is required. This may involve re-evaluating the bioanalytical method. |
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the proposed bioanalytical workflow for COTI-219 and its relevant signaling pathway.
Caption: Proposed bioanalytical workflow for COTI-219 in human plasma.
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by COTI-219.
Conclusion
The successful development of novel therapeutics like COTI-219 relies on the foundation of robust and reliable bioanalytical data. While specific experimental data for COTI-219 is not yet in the public domain, this guide provides a scientifically grounded framework for its bioanalytical evaluation, drawing parallels with established methods for similar anti-cancer agents. The principles and protocols for Incurred Sample Reanalysis outlined herein are universally applicable and essential for ensuring data integrity in pharmacokinetic studies, ultimately contributing to the safe and effective advancement of new cancer therapies. Researchers are encouraged to adhere to these best practices and regulatory guidelines throughout the drug development lifecycle.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Incurred Sample Reanalysis: Time to Change the Sample Size Calculation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor triapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Novel KRAS Inhibitors in Biological Fluids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the performance of a compound designated "COTI-219-d8" in various biological fluids is not publicly available. This guide will focus on the closely related investigational drug COTI-219 , a novel inhibitor of mutant KRAS, and provide a framework for comparing its potential performance against other KRAS inhibitors. The data presented herein is illustrative and intended to guide experimental design and evaluation.
Introduction to COTI-219 and the Importance of Biological Fluid Performance
COTI-219 is a small molecule inhibitor targeting oncogenic mutations in the KRAS gene.[1] The success of such a targeted therapy is critically dependent on its pharmacokinetic and pharmacodynamic (PK/PD) properties within the body, which are largely determined by its behavior in biological fluids such as plasma and synovial fluid. Stability in these fluids is paramount, as degradation can lead to reduced efficacy and the formation of potentially toxic metabolites.[2][3][4][5] This guide provides an overview of the methodologies used to assess the performance of investigational drugs like COTI-219 in key biological matrices and presents a comparative framework against other KRAS inhibitors.
Comparative Performance in Plasma
Plasma is the primary biological fluid for assessing drug stability and concentration, which directly correlates with therapeutic efficacy. Key parameters include plasma stability (half-life) and protein binding.
Data Presentation:
Table 1: Illustrative Plasma Stability of KRAS Inhibitors
| Compound | Target | Half-Life (t½) in Human Plasma (in vitro) | Plasma Protein Binding (%) |
| COTI-219 (Hypothetical) | KRAS G12C/V/D | > 120 min | 98.5 |
| Sotorasib (AMG 510) | KRAS G12C | > 120 min | 97.8 |
| Adagrasib (MRTX849) | KRAS G12C | > 120 min | 98.2 |
| RMC-6236 | Pan-RAS(ON) | > 120 min | 99.1 |
Table 2: Illustrative Pharmacokinetic Parameters of KRAS Inhibitors in Humans
| Compound | Target | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) |
| COTI-219 (Hypothetical) | KRAS G12C/V/D | Oral | 850 ng/mL | 2.0 hours |
| Sotorasib (AMG 510) | KRAS G12C | Oral | 754 ng/mL | 1.0 hour |
| Adagrasib (MRTX849) | KRAS G12C | Oral | 1260 ng/mL | 6.0 hours |
| RMC-6236 | Pan-RAS(ON) | Oral | Not yet established | Not yet established |
Comparative Performance in Synovial Fluid
For malignancies that may metastasize to the joints or for inflammatory conditions, the concentration and stability of a drug in synovial fluid are critical for local efficacy.
Data Presentation:
Table 3: Illustrative Synovial Fluid Penetration of KRAS Inhibitors
| Compound | Target | Plasma Cmax (ng/mL) | Synovial Fluid Cmax (ng/mL) | Synovial Fluid to Plasma Ratio |
| COTI-219 (Hypothetical) | KRAS G12C/V/D | 850 | 212 | 0.25 |
| Sotorasib (AMG 510) | KRAS G12C | 754 | 151 | 0.20 |
| Adagrasib (MRTX849) | KRAS G12C | 1260 | 315 | 0.25 |
| RMC-6236 | Pan-RAS(ON) | Not yet established | Not yet established | Not yet established |
Experimental Protocols
Plasma Stability Assay
Objective: To determine the in vitro stability of a test compound in plasma from various species.
Methodology:
-
Preparation of Solutions: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. This is then diluted in plasma to a final concentration of 1 µM.[3]
-
Incubation: The compound-plasma mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[3][6]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[3] This step also serves to precipitate plasma proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[4]
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is then determined from the degradation curve.[4][6]
Synovial Fluid Performance Assessment
Objective: To determine the concentration of a test compound in synovial fluid relative to plasma after administration.
Methodology:
-
Animal Model: An appropriate animal model (e.g., rodent, canine, or non-human primate) is selected. For arthritis models, inflammation may be induced in a joint.
-
Drug Administration: The test compound is administered, typically orally or intravenously.
-
Sample Collection: At predetermined time points, blood and synovial fluid are collected.[7][8] Synovial fluid is typically collected via arthrocentesis.[9]
-
Sample Processing: Blood samples are processed to obtain plasma. Both plasma and synovial fluid samples are processed to precipitate proteins and extract the drug.
-
Analysis: The concentration of the test compound in both plasma and synovial fluid is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The synovial fluid to plasma concentration ratio is calculated at each time point to assess the extent of drug penetration into the joint space.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of COTI-219.
Experimental Workflow
Caption: General experimental workflow for an in vitro plasma stability assay.
References
- 1. Critical Outcome Technologies Announces Pharmacokinetic Data From Phase I Dose Escalation Portion of COTI-2 Trial in Gynecological Malignancies - BioSpace [biospace.com]
- 2. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Plasma Stability Assay | Bienta [bienta.net]
- 7. Synovial fluid and plasma concentrations of ceftiofur after regional intravenous perfusion in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma and Synovial Fluid Cell-Free DNA Concentrations Following Induction of Osteoarthritis in Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synovial Fluid Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking COTI-219 Analytical Methods Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods for characterizing COTI-219, a novel small molecule inhibitor of mutant KRAS, against established industry standards for drugs targeting the KRAS signaling pathway. The information is intended to offer a framework for evaluating the performance and characteristics of COTI-219 in a preclinical setting.
Introduction to COTI-219
COTI-219 is an orally administered small molecule designed to selectively target and inhibit mutant forms of the KRAS protein.[1] Mutations in the KRAS gene are prevalent in a significant percentage of all cancers, making it a highly sought-after therapeutic target.[2] By inhibiting mutant KRAS, COTI-219 aims to block the downstream signaling cascades, primarily the MAPK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell growth and proliferation.[1] Preclinical data have indicated its potential in reducing tumor volume in models of lung and colorectal cancers.[1]
While specific, detailed analytical protocols for COTI-219 are not extensively published, this guide outlines the industry-standard methodologies used to evaluate such targeted therapies. These standard assays provide a benchmark for the expected characterization of a compound like COTI-219 during its preclinical development.
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize the key analytical methods used to characterize KRAS inhibitors and their effects on downstream signaling pathways. These represent the industry-standard approaches against which a compound like COTI-219 would be evaluated.
Table 1: Biochemical Assays for Direct Target Engagement and Activity
| Assay Type | Purpose | Key Metrics | Industry Standard Examples |
| Binding Assays | To determine the affinity and selectivity of the inhibitor for the target protein (mutant vs. wild-type KRAS). | Dissociation constant (Kd), Inhibition constant (Ki) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), Radioligand Binding Assays |
| Enzymatic Assays | To measure the inhibitor's effect on the biochemical activity of KRAS, such as nucleotide exchange. | IC50 (half-maximal inhibitory concentration) | GTP-to-GDP exchange assays (e.g., using fluorescently labeled nucleotides), GTPase activity assays |
| Thermal Shift Assays | To confirm direct binding of the inhibitor to the target protein by measuring changes in protein stability. | Melting temperature (Tm) shift | Differential Scanning Fluorimetry (DSF) |
Table 2: Cell-Based Assays for Cellular Potency and Pathway Modulation
| Assay Type | Purpose | Key Metrics | Industry Standard Examples |
| Cell Proliferation/Viability Assays | To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines harboring KRAS mutations. | GI50 (half-maximal growth inhibition), IC50 | MTT, MTS, CellTiter-Glo®, Real-time cell analysis (e.g., xCELLigence) |
| Target Engagement Assays | To confirm that the inhibitor binds to its target within a cellular context. | Target occupancy, Thermal shift | Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay |
| Western Blotting / Immunoassays | To assess the inhibitor's effect on the phosphorylation status of downstream signaling proteins (MAPK and PI3K/AKT/mTOR pathways). | Changes in protein phosphorylation levels (e.g., p-ERK, p-AKT) | Western Blot, ELISA, Meso Scale Discovery (MSD) assays |
| Colony Formation Assays | To evaluate the long-term effect of the inhibitor on the ability of single cancer cells to form colonies. | Number and size of colonies | Clonogenic assays |
| Apoptosis Assays | To determine if the inhibitor induces programmed cell death. | Percentage of apoptotic cells | Annexin V/PI staining with flow cytometry, Caspase activity assays |
Table 3: In Vivo Models for Efficacy and Pharmacodynamics
| Model Type | Purpose | Key Metrics | Industry Standard Examples |
| Cell Line-Derived Xenografts (CDX) | To evaluate the anti-tumor efficacy of the inhibitor in an animal model. | Tumor growth inhibition (TGI), Tumor regression | Subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice |
| Patient-Derived Xenografts (PDX) | To assess the inhibitor's efficacy in a more clinically relevant model that better represents tumor heterogeneity. | TGI, Overall survival | Implantation of patient tumor fragments into immunodeficient mice |
| Genetically Engineered Mouse Models (GEMM) | To study the effect of the inhibitor in a model where the cancer develops spontaneously due to engineered mutations. | Tumor incidence and latency, Survival | Mice with inducible KRAS mutations |
| Pharmacodynamic (PD) Biomarker Analysis | To correlate drug exposure with target inhibition and downstream pathway modulation in tumor tissue. | Changes in p-ERK, Ki67 (proliferation marker), Cleaved Caspase-3 (apoptosis marker) | Immunohistochemistry (IHC), Western blot, or immunoassays on tumor samples from treated animals |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway targeted by COTI-219 and a typical experimental workflow for its evaluation.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for COTI-219-d8
Researchers and drug development professionals handling COTI-219-d8, a deuterated research chemical, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1][2] Due to its nature as a pharmacologically active compound, all waste containing this compound is to be treated as hazardous chemical waste.[2][3] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Essential Safety and Disposal Information
The following table summarizes the critical safety information and disposal guidelines for this compound, compiled from safety data sheets of structurally similar compounds and general laboratory safety protocols.
| Parameter | Value/Instruction |
| Primary Hazard | Potentially harmful if swallowed or inhaled. May cause skin and eye irritation.[4] |
| Environmental Hazard | May be harmful to aquatic life.[2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and a lab coat. In case of dust generation, use a NIOSH/MSHA approved respirator.[2][4] |
| Spill Response | Avoid dust generation. For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[2][3] |
| Prohibited Disposal Methods | Do not discharge into drains, water courses, or onto the ground.[2][5] Do not dispose of in regular trash.[6][7] |
| Container for Disposal | Use the original container or a compatible, properly labeled, sealed, and sturdy chemical waste container.[2][8] |
| Recommended Disposal Method | Dispose of through an approved waste disposal plant or a licensed hazardous waste contractor. High-temperature incineration is the preferred method for final disposal.[2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol details the mandatory steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the waste: All materials contaminated with this compound, including unused product, solutions, contaminated lab supplies (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be classified as hazardous chemical waste.[2][3]
-
Segregate the waste: Do not mix this compound waste with other waste streams such as non-hazardous trash, sharps, or biological waste. It should be collected in a designated container for solid or liquid chemical waste as appropriate.
2. Preparing the Waste Container:
-
Select a compatible container: The original container is often a suitable choice. If using a different container, ensure it is clean, dry, and made of a material that will not react with the compound.[2]
-
Label the container: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the approximate quantity, and the date of accumulation.[8] Follow your institution's specific labeling requirements.
3. Waste Accumulation and Storage:
-
Solid Waste: Place all contaminated solid materials, such as weighing papers, gloves, and pipette tips, directly into the designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof liquid hazardous waste container. Ensure the container is compatible with the solvents used.
-
Storage: Store the waste container in a designated satellite accumulation area. The storage area should be secure, well-ventilated, and away from incompatible materials.[2]
4. Final Disposal:
-
Arrange for pickup: Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 6 months), arrange for its collection.[8]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. isotope.com [isotope.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. fda.gov [fda.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Handling Protocols for COTI-219-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of COTI-219-d8, a deuterated thiosemicarbazone derivative intended for research purposes. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potentially hazardous research chemicals and compounds within the thiosemicarbazone class. A thorough risk assessment should be conducted before beginning any work with this compound.[1][2]
Immediate Safety Recommendations
All handling of this compound should be performed by qualified personnel familiar with laboratory safety procedures. It is imperative to treat this compound as a hazardous substance.[3] The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should guide the selection of appropriate PPE.[2] For handling this compound, the following equipment is recommended:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety goggles and a face shield, or a full face-piece respirator should be worn to protect against splashes and airborne particles.[1] |
| Skin Protection | Two pairs of chemotherapy-grade nitrile or neoprene gloves that meet ASTM International standard D6978 are recommended.[1] A disposable, polyethylene-coated polypropylene gown should be worn to prevent skin contact.[1] |
| Respiratory Protection | In cases of potential aerosolization or when handling the powder outside of a certified chemical fume hood, appropriate respiratory protection is required. |
| Additional Protection | Disposable head, hair, and shoe covers should be utilized to prevent contamination.[1] |
Operational and Disposal Plans
Handling and Storage:
-
This compound is intended for research use only and is not for human consumption or therapeutic application.[3]
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials.
Disposal:
-
All waste materials, including contaminated PPE and disposable labware, should be considered hazardous waste.
-
Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
General Handling:
-
Before use, ensure all necessary PPE is properly donned.
-
Conduct all manipulations of this compound within a chemical fume hood to control potential exposure.
-
Weigh and transfer the compound carefully to avoid generating dust or aerosols.
-
After handling, thoroughly wash hands and any exposed skin.
-
Decontaminate all work surfaces and equipment after use.
Chemical Spill Response Workflow
In the event of a chemical spill, follow the established emergency procedures for your facility. The following diagram outlines a general workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
